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  • Product: 1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine
  • CAS: 1339916-52-7

Core Science & Biosynthesis

Foundational

1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine CAS 1339916-52-7 properties

Topic: 1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine (CAS 1339916-52-7) Role: Senior Application Scientist Format: Technical Guide / Whitepaper Strategic Intermediate for Next-Generation Kinase Inhibitors Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine (CAS 1339916-52-7) Role: Senior Application Scientist Format: Technical Guide / Whitepaper

Strategic Intermediate for Next-Generation Kinase Inhibitors

Executive Summary

The compound 1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine (CAS 1339916-52-7) represents a high-value heterocyclic scaffold in modern medicinal chemistry. It serves as a critical building block for type I and type II kinase inhibitors, particularly those targeting Pim kinases (Pim-1, Pim-2, Pim-3) , c-Met , and TGF-β receptors .

The structural integration of the 3-fluoropyridine moiety with the 4-aminopyrazole core is not merely cosmetic; it imparts specific physicochemical advantages:

  • Conformational Locking: The C3-fluorine atom induces a twisted conformation relative to the pyrazole ring via steric and electrostatic repulsion, often improving selectivity for ATP-binding pockets.

  • Metabolic Stability: Fluorination blocks oxidative metabolism at the susceptible C3 position of the pyridine ring.

  • Electronic Modulation: The electron-withdrawing nature of fluorine reduces the basicity of the pyridine nitrogen, altering hydrogen bond acceptor capability and permeability.

Chemical Profile & Properties[1][2][3][4][5][6]

PropertyData
CAS Number 1339916-52-7
IUPAC Name 1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine
Molecular Formula C₈H₇FN₄
Molecular Weight 178.17 g/mol
Appearance Off-white to pale beige powder
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
LogP (Calc) ~0.8 - 1.2 (Lipophilic, amenable to cell penetration)
pKa (Calc) ~3.5 (Pyridine N), ~16 (Pyrazole NH - not relevant here as N1 is subbed)
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen), Desiccated

Synthetic Architecture

The synthesis of CAS 1339916-52-7 requires a convergent approach to ensure regioselectivity and high purity. The most robust industrial route involves a Nucleophilic Aromatic Substitution (SNAr) followed by a Nitro Reduction .

Synthesis Workflow Diagram

SynthesisRoute Start1 2-Chloro-3- fluoropyridine Intermediate 1-(3-fluoropyridin-2-yl)- 4-nitropyrazole Start1->Intermediate S_NAr Coupling (K2CO3, DMF, 100°C) Start2 4-Nitropyrazole Start2->Intermediate Product 1-(3-fluoropyridin-2-yl)- 1H-pyrazol-4-amine (CAS 1339916-52-7) Intermediate->Product Reduction (H2, Pd/C or Fe/NH4Cl)

Caption: Convergent synthesis route utilizing SNAr coupling and nitro reduction.

Detailed Experimental Protocol
Step 1: SNAr Coupling

Objective: C-N bond formation between the electron-deficient pyridine and the pyrazole nitrogen.

  • Reagents: 2-Chloro-3-fluoropyridine (1.0 eq), 4-Nitropyrazole (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Solvent: Anhydrous DMF or NMP.

  • Procedure:

    • Charge a reaction vessel with 4-nitropyrazole and K₂CO₃ in DMF. Stir at room temperature for 30 minutes to generate the pyrazolate anion.

    • Add 2-chloro-3-fluoropyridine dropwise.

    • Heat the mixture to 90–100°C for 4–6 hours. Monitor by LC-MS for the disappearance of the chloropyridine.

    • Workup: Cool to room temperature and pour into ice-water. The intermediate, 1-(3-fluoropyridin-2-yl)-4-nitropyrazole, typically precipitates as a solid. Filter, wash with water, and dry.

    • Note: The 3-fluoro group activates the 2-position for substitution but remains intact due to the higher lability of the chloride leaving group.

Step 2: Nitro Reduction

Objective: Chemoselective reduction of the nitro group to the primary amine without defluorination.

  • Method A (Catalytic Hydrogenation):

    • Dissolve the nitro intermediate in Methanol/THF (1:1).

    • Add 10% Pd/C (5 wt% loading).

    • Stir under H₂ atmosphere (balloon pressure or 30 psi) for 2–4 hours.

    • Caution: Monitor closely to prevent hydrodefluorination (loss of the fluorine atom), although the pyridine ring makes the C-F bond relatively stable compared to a benzene analog.

  • Method B (Chemical Reduction - Recommended for Scale):

    • Suspend the nitro intermediate in Ethanol/Water (4:1).

    • Add Iron powder (5.0 eq) and Ammonium Chloride (NH₄Cl, 5.0 eq).

    • Reflux at 80°C for 2 hours.

    • Filter hot through Celite to remove iron residues. Concentrate the filtrate to obtain the crude amine.

Medicinal Chemistry Context: The "Ortho-Fluoro" Effect

In drug design, this scaffold is often selected to exploit the specific interactions driven by the fluorine atom at the 3-position of the pyridine.

Structural Activity Relationship (SAR) Logic

SAR_Logic Core 1-(3-fluoropyridin-2-yl)- 1H-pyrazol-4-amine Effect1 Conformational Twist Core->Effect1 Steric Clash (F vs Pyrazole) Effect2 Metabolic Blocking Core->Effect2 C-F Bond Strength Effect3 Basicity Modulation Core->Effect3 Inductive Effect (-I) Outcome1 Improved Selectivity (Non-coplanar) Effect1->Outcome1 Outcome2 Extended Half-life (Blocks CYP oxidation) Effect2->Outcome2 Outcome3 Optimized H-Bonding (Pyridine N acceptor) Effect3->Outcome3

Caption: Mechanistic impact of the 3-fluoropyridine moiety on pharmacodynamics and pharmacokinetics.

  • Conformation: The Van der Waals radius of fluorine (1.47 Å) creates steric pressure against the pyrazole ring, forcing the two aromatic systems out of planarity. This "twist" is often required to fit into the ATP-binding cleft of kinases like c-Met or Pim-1 , where a flat biaryl system would clash with the gatekeeper residue.

  • Basicity: The pyridine nitrogen in this scaffold typically acts as a hinge binder (accepting a hydrogen bond from the kinase backbone). The 3-fluoro substituent lowers the pKa of this nitrogen, tuning the strength of this interaction and improving membrane permeability by reducing the fraction of ionized species at physiological pH.

Handling & Stability

  • Air Sensitivity: The free amine is susceptible to oxidation over time. Store under inert gas (Argon).

  • Light Sensitivity: Protect from light to prevent potential photodegradation of the halogenated heterocycle.

  • Safety:

    • GHS Classification: Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 (Respiratory).

    • PPE: Wear nitrile gloves, safety goggles, and use a fume hood. Avoid dust formation.

References

  • Sigma-Aldrich. 1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine Product Detail. Available at: (Verified via search snippet 1.1)

  • PubChem. Patent CO-6630133-A2: Pyrazole-4-yl heterocyclyl-carboxamide compounds. Available at: (Verified via search snippet 1.13)

  • Google Patents. WO2018069222A1 - Substituted 6-(1h-pyrazol-1-yl)pyrimidin-4-amine derivatives. Available at: (Verified via search snippet 1.17)

  • MDPI Molecules. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones. (Describes nitro reduction protocols). Available at: (Verified via search snippet 1.10)

  • Enamine. Building Block Catalog: 1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine. Available at: (Verified via search snippet 1.1)

Exploratory

Chemical structure of 1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine

An In-Depth Technical Guide to 1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine Abstract This technical guide provides a comprehensive analysis of 1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine, a heterocyclic compound of signif...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine

Abstract

This technical guide provides a comprehensive analysis of 1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document elucidates the molecule's core chemical structure, physicochemical properties, and a plausible synthetic pathway. Furthermore, it explores its potential applications as a scaffold in modern drug discovery, particularly in the context of kinase inhibition. This guide is intended for researchers, scientists, and drug development professionals, offering expert insights into the rationale behind its design and potential utility.

Introduction: The Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive agents. These are often referred to as "privileged structures" due to their ability to interact with a wide range of biological targets. The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[1][2] Pyrazole derivatives are integral components of numerous approved drugs, demonstrating a broad spectrum of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2]

The compound 1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine represents a strategic amalgamation of the pyrazole core with a substituted pyridine ring. The pyridine moiety is another cornerstone of drug design, and its fluorination can significantly enhance metabolic stability, binding affinity, and membrane permeability. This guide delves into the specific attributes of this hybrid molecule, providing a detailed examination of its structure and potential as a valuable building block for novel therapeutics.

Physicochemical and Structural Properties

1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine is a distinct chemical entity characterized by the fusion of a 3-fluoropyridine ring at the N1 position of a 4-aminopyrazole core.

Key Identifiers and Properties
PropertyValueSource
IUPAC Name 1-(3-fluoro-2-pyridinyl)-1H-pyrazol-4-amine[3]
CAS Number 1339916-52-7[3]
Molecular Formula C₈H₇FN₄[3]
Molecular Weight 178.17 g/mol [3]
InChI Key XHUYIXCDPYGWDB-UHFFFAOYSA-N[3]
Physical Form Powder[3]
Structural Elucidation

The molecule's architecture is defined by three key components:

  • 4-Aminopyrazole Core: This central scaffold provides a rigid framework with a hydrogen bond-donating amino group at the C4 position and two nitrogen atoms within the five-membered ring. The amino group can act as a crucial interaction point with biological targets.

  • 3-Fluoropyridine Ring: Attached to the N1 position of the pyrazole, this ring system introduces specific electronic and steric properties. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.

  • Fluorine Substituent: The fluorine atom at the 3-position of the pyridine ring is a critical feature. As a highly electronegative atom, it modulates the electronic distribution of the pyridine ring, which can influence pKa, binding interactions, and metabolic stability. This strategic placement can block potential sites of metabolism and enhance binding affinity through favorable electrostatic interactions.



Synthesis and Manufacturing

The synthesis of substituted pyrazoles is a well-established field in organic chemistry, with several robust methods available.[4][5] A common and effective strategy involves the condensation of a hydrazine derivative with a suitable three-carbon precursor, such as a 1,3-dicarbonyl compound or its synthetic equivalent.[4]

For 1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine, a plausible and efficient synthetic route would involve the reaction of 2-hydrazinyl-3-fluoropyridine with a protected 4-aminopyrazole precursor or a suitable acrylonitrile derivative.

Proposed Synthetic Workflow

A logical synthetic approach would start with the formation of the key intermediate, 2-hydrazinyl-3-fluoropyridine, from the commercially available 2-chloro-3-fluoropyridine. This intermediate can then be cyclized with a malononitrile derivative to construct the 4-aminopyrazole ring system directly.

Synthetic Workflow A 2-Chloro-3-fluoropyridine B 2-Hydrazinyl-3-fluoropyridine A->B  Hydrazine hydrate (N₂H₄·H₂O)  Solvent (e.g., Ethanol), Heat   D 1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine B->D  Base (e.g., NaOEt)  Solvent (e.g., Ethanol), Reflux   C Malononitrile C->D

Caption: Proposed synthetic pathway for 1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine.

Detailed Experimental Protocol (Hypothetical)
  • Synthesis of 2-Hydrazinyl-3-fluoropyridine (Intermediate B):

    • To a solution of 2-chloro-3-fluoropyridine (1.0 eq) in ethanol, add hydrazine hydrate (3.0 eq).

    • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

    • Cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the residue by column chromatography to yield the desired hydrazine intermediate.

  • Synthesis of 1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine (Final Product D):

    • To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add malononitrile (1.0 eq) at 0 °C.

    • Stir the mixture for 30 minutes, then add a solution of 2-hydrazinyl-3-fluoropyridine (1.0 eq) in ethanol.

    • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by recrystallization or column chromatography to obtain the final compound.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazole scaffold is a cornerstone in the development of targeted therapies, particularly kinase inhibitors.[2] Many successful drugs, such as the CDK inhibitor Ribociclib and the JAK inhibitor Ruxolitinib, feature a pyrazole core. The subject molecule, 1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine, combines several features that make it a highly attractive candidate for kinase inhibitor design.

Rationale as a Kinase Inhibitor Scaffold

Kinase inhibitors typically bind to the ATP-binding pocket of the enzyme. The 4-aminopyrazole moiety is an excellent "hinge-binder," capable of forming critical hydrogen bonds with the backbone of the kinase hinge region. The 3-fluoropyridin-2-yl group can be directed towards the solvent-exposed region or a deeper hydrophobic pocket, where the fluorine atom can enhance binding affinity and selectivity.

Recent studies have highlighted N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives as potent and selective CDK2 inhibitors, demonstrating the power of pyrazole-based scaffolds in this domain.[6][7] The structure of 1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine is analogous and can be considered a key fragment for building similar inhibitors.

Mechanism_of_Action cluster_kinase Kinase ATP-Binding Site hinge Hinge Region Backbone NH gatekeeper Gatekeeper Residue pocket Hydrophobic Pocket ligand 1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine 4-Amino Group 3-Fluoropyridine Moiety ligand:f0->hinge:f0 H-Bond (Key Interaction) ligand:f1->pocket van der Waals / Hydrophobic Interaction

Caption: Hypothetical binding mode in a kinase active site.

Analytical Characterization

The identity and purity of 1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine are confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would confirm the presence and connectivity of aromatic and amine protons. ¹³C NMR would identify all unique carbon atoms, and ¹⁹F NMR would show a characteristic signal for the fluorine atom.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement corresponding to the molecular formula C₈H₇FN₄.

  • Infrared (IR) Spectroscopy: IR analysis would show characteristic absorption bands for N-H stretching of the amine group and C=N/C=C stretching within the aromatic rings.

Expected Analytical Data
TechniqueExpected Observations
¹H NMR Signals in the aromatic region (approx. 7.0-8.5 ppm) for pyrazole and pyridine protons; a broad singlet for the -NH₂ protons.
¹³C NMR Distinct signals for each of the 8 carbon atoms, with the carbon attached to fluorine showing a characteristic C-F coupling.
HRMS (ESI+) Calculated m/z for [M+H]⁺: 179.0727; Found value should be within ±5 ppm.
IR (cm⁻¹) Approx. 3300-3400 (N-H stretch), 1600-1450 (Aromatic C=C and C=N stretch), 1200-1100 (C-F stretch).

Conclusion and Future Outlook

1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine is a meticulously designed chemical scaffold that holds considerable promise for drug discovery. Its structure synergistically combines the proven biological relevance of the pyrazole core with the advantageous physicochemical properties imparted by the fluoropyridine moiety. The synthetic accessibility and the potential for diverse functionalization make it an invaluable building block for creating libraries of novel compounds aimed at a range of therapeutic targets, most notably protein kinases.

Future research should focus on leveraging this core to synthesize targeted libraries and screen them against panels of kinases relevant to oncology, immunology, and inflammatory diseases. Elucidating the structure-activity relationships (SAR) of its derivatives will be crucial for optimizing potency, selectivity, and pharmacokinetic profiles, paving the way for the development of next-generation therapeutics.

References

  • 1H-pyrazol-4-amine. PubChem, National Institutes of Health.[Link]

  • 1-(2-fluoropyridin-4-yl)-1h-pyrazol-4-amine. PubChemLite.[Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. ResearchGate.[Link]

  • Current status of pyrazole and its biological activities. National Center for Biotechnology Information (PMC).[Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. National Center for Biotechnology Information (PMC).[Link]

  • Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors: Synthesis and evaluation. ResearchGate.[Link]

  • N-(3-Pyridinyl)-2-[3-(trifluoromethyl)-1H-pyrazole-1-yl]-6-methylpyrimidine-4-amine. J-GLOBAL.[Link]

  • Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. PubMed, National Institutes of Health.[Link]

  • Sequential [3+2] annulation reaction of prop-2-ynylsulfonium salts and hydrazonyl chlorides: synthesis of pyrazole. Royal Society of Chemistry.[Link]

  • Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl). SciSpace.[Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Digital Academic Unicamp.[Link]

  • Synthesis and Antimicrobial Activity of 2-amino-4- pyrazolyl-4Н-1,3-oxazines. Letters in Applied NanoBioScience.[Link]

  • Novel 4-(1-(4-(4-(4-aminophenyl)-1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2-yl)-1H-pyrazol-4-yl)benzenamine. Growing Science.[Link]

  • Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PubMed, National Institutes of Health.[Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI.[Link]

  • Pyrazole synthesis. Organic Chemistry Portal.[Link]

  • Practical Synthesis of Pyrazol-4-thiols. ChemRxiv.[Link]

  • N-[4-(1H-pyrazol-4-yl)-1,3-thiazol-2-yl]pyridin-2-amine. PubChem, National Institutes of Health.[Link]

  • 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile. National Center for Biotechnology Information (PMC).[Link]

  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. CNR-IRIS.[Link]

  • Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Institute of Molecular and Translational Medicine.[Link]

Sources

Foundational

Technical Guide: The 3-Fluoropyridin-2-yl Pyrazole Amine Scaffold in Medicinal Chemistry

Executive Summary The 3-fluoropyridin-2-yl pyrazole amine motif represents a "privileged scaffold" in modern drug discovery, particularly within kinase and GPCR inhibitor programs. This building block combines the bioiso...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-fluoropyridin-2-yl pyrazole amine motif represents a "privileged scaffold" in modern drug discovery, particularly within kinase and GPCR inhibitor programs. This building block combines the bioisosteric utility of the pyrazole ring with the metabolic and electronic modulation provided by the 3-fluoropyridine core.

This guide details the physicochemical rationale, synthetic access, and medicinal chemistry applications of this scaffold, focusing on the specific isomer 1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine (CAS: 1339916-52-7).

Part 1: Structural & Physicochemical Rationale

The Fluorine Effect: Electronic Modulation

The introduction of a fluorine atom at the 3-position of the pyridine ring is not merely a steric block; it fundamentally alters the electronic landscape of the heterocycle.

  • Basicity Modulation (pKa Shift): Unsubstituted pyridine has a pKa of ~5.2. The strong inductive effect (-I) of the fluorine atom at the 3-position significantly lowers the electron density of the pyridine nitrogen. This typically results in a pKa drop of 2–3 units (pKa ≈ 2.0–3.0).

    • Impact: This reduction in basicity decreases the desolvation penalty required for the molecule to enter a hydrophobic binding pocket (e.g., the ATP-binding site of a kinase), potentially improving potency.

  • Metabolic Stability: The C3 position of pyridine is a metabolic hotspot prone to oxidative metabolism (N-oxidation or hydroxylation). Fluorine substitution blocks this site, extending the half-life (

    
    ) of the drug candidate.
    
Conformational Control

The 3-fluoro substituent exerts a conformational bias on the pyrazole-pyridine bond through two competing forces:

  • Dipole-Dipole Repulsion: Between the pyridine nitrogen lone pair and the fluorine atom.

  • Intramolecular Interactions: Weak C-H...F or N...F interactions can lock the bi-heteroaryl system into a planar or twisted conformation, which is critical for pre-organizing the ligand for binding (entropy reduction).

Part 2: Synthetic Access & Regiocontrol

Retrosynthetic Analysis

The most robust route to 1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine involves a nucleophilic aromatic substitution (


) followed by reduction.
  • Electrophile: 2,3-Difluoropyridine (highly activated at C2).

  • Nucleophile: 4-Nitropyrazole (masked amine).

  • Key Challenge: Regioselectivity is generally not an issue with 4-substituted pyrazoles (symmetric tautomers). However, if using 3-substituted pyrazoles,

    
     vs. 
    
    
    
    selectivity becomes critical.
Detailed Synthetic Protocol

Target: 1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine

Step 1:

Coupling

Reaction: 2,3-Difluoropyridine + 4-Nitropyrazole


 3-Fluoro-2-(4-nitropyrazol-1-yl)pyridine
  • Setup: Charge a round-bottom flask with 4-nitropyrazole (1.0 equiv) and potassium carbonate (

    
    , 2.0 equiv) in anhydrous DMF  (0.5 M concentration).
    
  • Addition: Add 2,3-difluoropyridine (1.1 equiv) dropwise at room temperature.

    • Note: The 2-position is highly electrophilic due to the inductive effect of the 3-fluorine and the ring nitrogen.

  • Conditions: Heat the mixture to 80–90°C for 4–6 hours. Monitor by LC-MS for the disappearance of the pyrazole (

    
     of product expected).
    
  • Workup: Cool to RT. Pour into ice water. The product often precipitates as a solid. Filter, wash with water, and dry. If no precipitate, extract with EtOAc, wash with brine (

    
    ), dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallization from EtOH or flash chromatography (Hex/EtOAc).

Step 2: Nitro Reduction

Reaction: Nitro intermediate


 Amine Product
  • Hydrogenation: Dissolve the nitro intermediate in MeOH or EtOH .

  • Catalyst: Add 10% Pd/C (10 wt% loading).

  • Execution: Stir under a hydrogen atmosphere (balloon pressure or 1 atm) at RT for 2–4 hours.

    • Alternative: For halogen-sensitive substrates (though aryl-F is stable), use

      
       or 
      
      
      
      reduction.
  • Isolation: Filter through a Celite pad. Concentrate the filtrate to yield the target amine.

Troubleshooting Regioselectivity

If using asymmetric pyrazoles (e.g., 3-methyl-4-nitropyrazole), a mixture of regioisomers is common.

VariableRecommendation for N1-SelectivityMechanism
Solvent Fluorinated Alcohols (TFE, HFIP) Hydrogen bond donation to the pyrazole nitrogen enhances nucleophilicity differentiation.
Base Cesium Carbonate (

)
Larger cation size can influence the coordination state of the pyrazolate anion.
Temp Lower Temperature (<60°C) Kinetic control favors the less sterically hindered isomer.

Part 3: Visualization of Workflows

Synthetic Pathway Diagram

The following diagram illustrates the critical decision points in the synthesis of the building block.

SynthesisWorkflow Start Starting Materials 2,3-Difluoropyridine + 4-Nitropyrazole SNAr SNAr Reaction (DMF, K2CO3, 90°C) Start->SNAr Nucleophilic Attack Intermediate Intermediate 3-Fluoro-2-(4-nitropyrazol-1-yl)pyridine SNAr->Intermediate Regioselective C2 Subst. Reduction Reduction (H2, Pd/C, MeOH) Intermediate->Reduction Nitro Reduction Product Final Building Block 1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine Reduction->Product Isolation

Caption: Step-by-step synthetic workflow for accessing the 3-fluoropyridin-2-yl pyrazole amine scaffold.

Pharmacophore Logic

This diagram explains why this scaffold is effective in kinase binding pockets.

Pharmacophore Scaffold 3-F-Pyridine-Pyrazole Hinge Kinase Hinge Region (ATP Binding Site) Scaffold->Hinge Amine = H-Bond Donor Pyridine N = H-Bond Acceptor Metabolism Metabolic Stability Scaffold->Metabolism 3-F blocks oxidation Solubility Solubility / pKa Scaffold->Solubility Pyridine N lowers LogP

Caption: Pharmacophore mapping of the scaffold against key medicinal chemistry objectives.

Part 4: Medicinal Chemistry Applications[1][2][3][4]

Kinase Inhibitor Design

This scaffold is a classic "hinge binder." In the context of kinases (e.g., c-Met, ALK, ROS1):

  • The pyrazole nitrogen (N2) often acts as a hydrogen bond acceptor from the hinge region backbone amide.

  • The exocyclic amine (C4-NH2) acts as a hydrogen bond donor to the hinge backbone carbonyl.

  • The 3-fluoropyridine moiety extends into the solvent front or hydrophobic pocket, where the fluorine atom can engage in specific interactions or modulate the electronics of the ring to optimize

    
     stacking with the gatekeeper residue.
    
Case Study Analogs

While specific proprietary structures vary, this connectivity is homologous to the core found in:

  • Crizotinib analogs: Where the 3-fluoro-phenyl ring is replaced by 3-fluoropyridine to improve solubility.

  • Fluindapyr (Fungicide): Demonstrates the agricultural relevance of the 3-difluoromethyl/fluoro-pyrazole connectivity, highlighting the stability of this bi-heteroaryl bond.

References

  • PubChem. 2-(4-Fluoropyrazol-1-yl)pyridin-3-amine (Isomer/Analog Data). [Link][1]

  • Journal of Organic Chemistry. Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling. (Discusses pKa and electronic effects of 3-F-pyridine). [Link]

  • ChemRxiv. A generally applicable quantitative reactivity model for nucleophilic aromatic substitution. (Regioselectivity data). [Link]

Sources

Exploratory

1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine SMILES and InChIKey

Cheminformatic Identity, Synthetic Architecture, and Pharmacophore Utility [1][2][3] Executive Summary 1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine (CAS: 1339916-52-7) represents a high-value heterocyclic building block i...

Author: BenchChem Technical Support Team. Date: February 2026

Cheminformatic Identity, Synthetic Architecture, and Pharmacophore Utility [1][2][3]

Executive Summary

1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine (CAS: 1339916-52-7) represents a high-value heterocyclic building block in modern medicinal chemistry.[1] Structurally, it consists of an electron-rich 4-aminopyrazole moiety linked to an electron-deficient 3-fluoropyridine ring.[1] This specific scaffold is frequently utilized in the development of kinase inhibitors (e.g., c-Met, BTK) and immunomodulators.[1] The 3-fluoro substituent on the pyridine ring is not merely decorative; it serves a critical conformational control function, restricting the torsional angle between the two aromatic rings via electrostatic repulsion and dipole effects, thereby pre-organizing the molecule for active site binding.[1]

Chemical Identity & Physicochemical Profile[1][4][5][6][7][8][9][10][11][12][13]

Core Identifiers
ParameterValue
CAS Number 1339916-52-7
IUPAC Name 1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine
SMILES Nc1cn(nc1)c2c(F)cccn2
InChI String InChI=1S/C8H7FN4/c9-7-2-1-3-11-8(7)13-5-6(10)4-12-13/h1-5H,10H2
InChIKey XHUYIXCDPYGWDB-UHFFFAOYSA-N
Molecular Formula C₈H₇FN₄
Molecular Weight 178.17 g/mol
Calculated Properties (PhysChem)

Data derived from consensus cheminformatic models.

PropertyValueSignificance in Drug Design
cLogP ~0.6 - 0.9Highly favorable for oral bioavailability (Lipinski compliant).[1]
TPSA ~55 ŲIndicates good membrane permeability (Target < 140 Ų).
H-Bond Donors 1 (Primary Amine)Critical for hinge-binding in kinase domains.[1]
H-Bond Acceptors 3Pyridine N and Pyrazole N2 act as acceptors.[1]
pKa (Conj. Acid) ~3.5 (Pyridine)The 3-F reduces the basicity of the pyridine nitrogen compared to unsubstituted pyridine (pKa ~5.2).[1]

Structural Analysis: The Orthogonal Fluorine Effect

In drug design, this scaffold is selected over the non-fluorinated analog to enforce atropisomer-like conformational bias .[1]

  • Electronic Repulsion: The lone pairs on the Pyridine-N and the Fluorine atom create a region of high electron density.[1]

  • Conformation: To minimize dipole-dipole repulsion between the Pyridine-F and the Pyrazole-N2 (or lone pairs), the rings twist out of planarity.[1] However, the Fluorine can also engage in intramolecular H-bonding or electrostatic locking with protons on the pyrazole ring, reducing the entropy penalty upon binding to a protein target.[1]

  • Metabolic Blockade: The C3 position of pyridine is a metabolic "soft spot" for oxidation. Fluorination blocks this site, extending half-life (

    
    ).[1]
    

Pharmacophore Pyridine 3-Fluoro-Pyridine (Electron Deficient) Linker C-N Bond (Rotatable but Biased) Pyridine->Linker Scaffold Core Pyrazole 4-Amino-Pyrazole (Electron Rich / Hinge Binder) Pyridine->Pyrazole Conformational Lock (F...H Interaction) Linker->Pyrazole Target Kinase/Receptor Binding Pocket Pyrazole->Target H-Bond Donor (NH2)

Figure 1: Pharmacophore logic illustrating the structural role of the fluoropyridine-pyrazole motif.

Synthetic Pathways

The synthesis of 1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine presents a regioselectivity challenge. The most robust, field-proven route utilizes Nucleophilic Aromatic Substitution (SNAr) followed by reduction.[1] This avoids expensive palladium catalysts required for Buchwald-Hartwig couplings, although metal-catalyzed routes are valid alternatives if the SNAr substrate is unreactive.[1]

Route A: SNAr (Industrial Standard)

This route relies on the high reactivity of 2,3-difluoropyridine .[1] The fluorine at the 2-position is highly activated for displacement by the pyrazole nitrogen due to the electron-withdrawing nature of the pyridine nitrogen and the adjacent 3-fluorine.[1]

Step 1: SNAr coupling of 2,3-difluoropyridine and 4-nitropyrazole.[1] Step 2: Reduction of the nitro group to the amine (Hydrogenation or Metal/Acid).

Route B: Buchwald-Hartwig Cross-Coupling

Used when starting with 2-chloro-3-fluoropyridine .[1] Chloropyridines are less reactive in SNAr manifolds and often require Pd-catalysis to couple with aminopyrazoles.[1]

Synthesis SM1 2,3-Difluoropyridine (CAS: 1513-66-2) Int1 Intermediate: 1-(3-fluoropyridin-2-yl)-4-nitropyrazole SM1->Int1 Step 1: SnAr Coupling SM2 4-Nitropyrazole (CAS: 2075-46-9) SM2->Int1 Step 1: SnAr Coupling Product FINAL PRODUCT: 1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine Int1->Product Step 2: Nitro Reduction Reagent1 Base (K2CO3 or Cs2CO3) Solvent (DMF or DMSO), Heat Reagent1->Int1 Reagent2 H2, Pd/C (or Fe/NH4Cl) Reagent2->Product

Figure 2: Preferred synthetic workflow via Nucleophilic Aromatic Substitution.

Experimental Protocol (Self-Validating)

The following protocol is designed for the SNAr Route (Route A). This method is preferred for its operational simplicity and scalability.

Step 1: Synthesis of 1-(3-fluoropyridin-2-yl)-4-nitropyrazole[1]

Rationale: The 2-position of pyridine is activated.[1] Using a mild base like K₂CO₃ prevents polymerization but is sufficient to deprotonate the pyrazole (pKa ~14).

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitropyrazole (1.0 equiv) and anhydrous DMF (Dimethylformamide, 5 mL/mmol).

  • Activation: Add K₂CO₃ (1.5 equiv) in one portion. Stir at room temperature for 15 minutes to ensure deprotonation (formation of potassium pyrazolide).

  • Addition: Add 2,3-difluoropyridine (1.1 equiv) dropwise.

  • Reaction: Heat the mixture to 80–90°C under nitrogen atmosphere. Monitor by LCMS or TLC (Hexane/EtOAc).

    • Checkpoint: The reaction typically completes in 4–6 hours. Look for the disappearance of the pyrazole peak.

  • Workup: Cool to room temperature. Pour into ice-water (10x volume). The product often precipitates as a solid. Filter and wash with water. If no precipitate, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (usually not required if precipitation is clean).

Step 2: Reduction to 1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine[1]

Rationale: Catalytic hydrogenation is cleanest, but Iron/Ammonium Chloride is robust if halogen sensitivity (de-fluorination) is a concern (though aryl fluorides are generally stable to Pd/C).

  • Setup: Dissolve the nitro intermediate (from Step 1) in MeOH or EtOH (10 mL/mmol).

  • Catalyst: Add 10% Pd/C (10 wt% loading relative to substrate) carefully under argon flow.

  • Hydrogenation: Purge with Hydrogen gas (balloon pressure is usually sufficient). Stir vigorously at Room Temperature.

    • Checkpoint: Reaction is fast (1–3 hours). Monitor for the mass shift (M-30 for reduction of NO2 to NH2, or M+H shift from Nitro mass to Amine mass).[1]

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Storage: The resulting amine is air-sensitive (oxidation). Store as a solid at -20°C or convert to the HCl salt immediately by treating with 4M HCl in Dioxane.

Safety & Handling

  • Aminopyrazoles: Generally prone to oxidation. Solutions usually darken upon standing in air.

  • Fluoropyridines: Can be skin irritants and lachrymators.

  • Reaction Safety: The SNAr reaction generates HF (neutralized by the carbonate base). Ensure adequate ventilation.

References

  • PubChem. (2025).[4][5][6][7] Compound Summary: 1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine.[1][8] National Library of Medicine. Retrieved from [Link]

  • Abu Thaher, B., et al. (2012).[9] Synthesis and kinase inhibitory activity of novel pyrazole derivatives. Journal of Medicinal Chemistry. (Contextual grounding for pyrazole-pyridine scaffold synthesis).

Sources

Foundational

Strategic Deployment of Fluorinated Aminopyrazoles in Kinase-Targeted Drug Discovery

The following technical guide details the strategic application, synthesis, and medicinal chemistry of fluorinated aminopyrazoles in drug discovery. [1][2][3] Executive Summary The aminopyrazole moiety is a "privileged s...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic application, synthesis, and medicinal chemistry of fluorinated aminopyrazoles in drug discovery.

[1][2][3]

Executive Summary

The aminopyrazole moiety is a "privileged scaffold" in modern drug discovery, particularly for kinase inhibitors where it frequently serves as a bidentate hinge-binder.[1][2][3] However, the metabolic liability of the pyrazole C4-position and the need for precise physicochemical tuning often necessitate structural modification.

Fluorination of the aminopyrazole core—either directly on the ring (C4-F) or on N-substituents—offers a high-fidelity solution.[4][1][2][3] It modulates pKa, blocks metabolic soft spots, and alters lipophilicity (logD) without imposing significant steric penalties.[3] This guide analyzes the synthesis, SAR (Structure-Activity Relationship), and clinical application of these heterocycles.[1][3]

The Fluorine Effect on the Aminopyrazole Scaffold

Physicochemical Modulation

The introduction of fluorine into the aminopyrazole scaffold induces profound electronic changes due to its high electronegativity (


).
  • pKa Suppression: In a typical 3-aminopyrazole, the N2-nitrogen is the primary basic center.[1][2][3] Introducing fluorine at C4 exerts a strong inductive electron-withdrawing effect (-I), reducing the pKa of the system.[1][2][3] This is critical for:

    • Reducing hERG liability: Lowering basicity often correlates with reduced off-target ion channel binding.[4][1][2][3]

    • Improving Membrane Permeability: Reducing the percentage of ionized species at physiological pH (7.4) enhances passive diffusion.

  • Conformational Locking: The C-F bond (1.35 Å) is only slightly longer than C-H (1.09 Å), allowing it to mimic hydrogen sterically while enforcing specific conformations via dipole-dipole interactions or

    
     hyperconjugation.[2][3]
    
Metabolic Blocking

The C4 position of pyrazoles is electron-rich and prone to oxidative metabolism by Cytochrome P450 enzymes (e.g., CYP3A4).[1][3]

  • Mechanism: CYP enzymes typically initiate metabolism via hydrogen abstraction or direct oxidation.[1]

  • Solution: Replacing C4-H with C4-F blocks this pathway because the C-F bond energy (~116 kcal/mol) renders it inert to oxidative cleavage, significantly extending the drug's half-life (

    
    ).[4][1][2][3]
    

Synthetic Strategies & Regiocontrol[5]

Synthesizing fluorinated aminopyrazoles requires navigating the challenge of regioselectivity , particularly during the cyclization of hydrazines with 1,3-dielectrophiles.

The "Building Block" Approach (Preferred)

The most robust method for accessing 4-fluoro-3-aminopyrazoles involves constructing the ring with fluorine already in place.[4][1][2]

  • Reagents: Acyl chlorides + Fluoroacetonitrile.[1][5][6]

  • Mechanism:

    • Condensation: Lithium enolate formation of fluoroacetonitrile followed by acylation yields an

      
      -fluoro-
      
      
      
      -ketonitrile.[4][1][2][3]
    • Cyclization: Reaction with hydrazine (or substituted hydrazine) effects the ring closure.

  • Advantage: unambiguous placement of the fluorine atom at C4.

Late-Stage Fluorination

Direct fluorination of an existing aminopyrazole using electrophilic fluorinating agents (e.g., Selectfluor).[1][2][3]

  • Risk: Can lead to over-fluorination (gem-difluorination) or reaction at the exocyclic amine.[4][2][3]

  • Optimization: Requires acidic buffers to protonate the amine, directing the electrophile to the C4 carbon.

Visualization of Synthetic Logic

SyntheticPathways Start1 Acyl Chloride (R-COCl) Inter1 α-Fluoro-β-ketonitrile Intermediate Start1->Inter1 LiHMDS, -78°C Reagent1 Fluoroacetonitrile (F-CH2-CN) Reagent1->Inter1 Product1 4-Fluoro-3-aminopyrazole (High Regio-fidelity) Inter1->Product1 EtOH, Reflux Cycliz Hydrazine Cyclization (NH2NH-R') Cycliz->Product1 Product2 Mixture: C4-Fluoro / N-Fluoro Start2 Existing Aminopyrazole Start2->Product2 MeCN, RT Reagent2 Selectfluor (Electrophilic F+) Reagent2->Product2

Figure 1: Comparison of de novo ring construction (top) vs. late-stage functionalization (bottom). The de novo route offers superior structural definition.

Experimental Protocol: Synthesis of 4-Fluoro-3-Aminopyrazole

Objective: Synthesis of 4-fluoro-5-phenyl-1H-pyrazol-3-amine via the


-fluoro-

-ketonitrile route.
Reagents
  • Benzoyl chloride (1.0 equiv)[2][3]

  • Fluoroacetonitrile (1.1 equiv)[2][3]

  • LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF (2.2 equiv)[3]

  • Hydrazine monohydrate (2.5 equiv)[2][3]

  • Solvents: Anhydrous THF, Ethanol.[1]

Step-by-Step Methodology
  • Enolate Formation & Acylation:

    • Charge a flame-dried 3-neck flask with anhydrous THF under nitrogen atmosphere. Cool to -78°C .[1][2][3]

    • Add fluoroacetonitrile (1.1 equiv) followed by dropwise addition of LiHMDS (2.2 equiv). Stir for 30 min to ensure complete deprotonation.

    • Add benzoyl chloride (1.0 equiv) dropwise, maintaining internal temperature below -70°C.[4][1][2][3]

    • Allow the mixture to warm to 0°C over 2 hours. Quench with 1M HCl. Extract with EtOAc, dry over

      
      , and concentrate to yield the crude 
      
      
      
      -fluoro-
      
      
      -ketonitrile.[1][2][3]
  • Cyclization:

    • Dissolve the crude intermediate in Ethanol (0.5 M concentration).

    • Add hydrazine monohydrate (2.5 equiv).

    • Heat to reflux (78°C) for 4–6 hours. Monitor by LC-MS for the disappearance of the nitrile peak.[2]

    • Critical Check: Ensure the formation of the pyrazole ring (M+H expected).

  • Purification:

    • Concentrate the solvent.[6]

    • Purify via flash column chromatography (DCM/MeOH gradient).

    • Validation:

      
       NMR should show a singlet around -170 to -190 ppm (depending on solvent/substituents), confirming the C-F bond on the aromatic ring.[4][1][2][3]
      

Medicinal Chemistry Case Studies

Pralsetinib (Gavreto®)[3][4]
  • Target: RET Kinase (Rearranged during Transfection).

  • Structural Feature: 4-Fluoro-1H-pyrazol-1-yl moiety.[4][1][2][3][7][8]

  • Role of Fluorine:

    • The fluorine atom is directly attached to the C4 position of the pyrazole ring.

    • Metabolic Stability: It blocks the oxidation of the electron-rich pyrazole ring.[2]

    • Electronic Tuning: It modulates the electron density of the pyrazole, which is attached to a pyridine ring, optimizing the

      
       stacking interactions within the kinase pocket.
      
Pirtobrutinib (Jaypirca™)[4][10]
  • Target: BTK (Bruton's Tyrosine Kinase) - Non-covalent inhibitor.[4][1][2][3][9][10]

  • Structural Feature: 1-[(2S)-1,1,1-trifluoropropan-2-yl]pyrazole.[4][1][2][3][9][10][11]

  • Role of Fluorine:

    • Here, the fluorine is not on the ring but on the N1-alkyl side chain (

      
       group).[2]
      
    • Hydrophobic Anchor: The trifluoromethyl group fits into a hydrophobic pocket near the hinge region, increasing potency via the "fluorine scan" effect (hydrophobic burial).

Comparative Data Table
DrugTargetPyrazole MotifFluorine PositionPrimary Benefit of F
Pralsetinib RETN-Aryl-pyrazoleRing C4 Metabolic Block / Electronic Tuning
Pirtobrutinib BTKAminopyrazole carboxamideN1-Sidechain Hydrophobic Fit / Metabolic Stability
Avapritinib KIT/PDGFRAPyrrolotriazine (linked to pyrazole)Phenyl Ring Potency / Selectivity (Not on pyrazole)

Structural Biology & Binding Mode[14]

In kinase inhibitors, the aminopyrazole often functions as the Hinge Binder . The exocyclic amine acts as a Hydrogen Bond Donor (HBD) to the hinge region backbone carbonyl, while the pyrazole N2 acts as a Hydrogen Bond Acceptor (HBA) from the backbone amide NH.

Impact of C4-Fluorination on Binding[1][2][3]
  • Acidity: C4-F increases the acidity of the N1-H (if unsubstituted) or modifies the basicity of N2.[4][2]

  • Dipole: The C-F bond creates a local dipole that can interact with gatekeeper residues or ordered water networks.

HingeBinding cluster_Inhibitor Fluorinated Aminopyrazole Hinge Kinase Hinge Region (Backbone) N2 N2 (Acceptor) Hinge->N2 H-Bond (to NH) NH2 Exocyclic NH2 (Donor) NH2->Hinge C4F C4-Fluorine (Metabolic Shield) C4F->Hinge Steric/Dipole Interaction

Figure 2: Schematic of the bidentate hydrogen bonding interaction between an aminopyrazole inhibitor and the kinase hinge region. The C4-Fluorine provides metabolic protection without disrupting the binding interface.[4][2]

References

  • Cocconcelli, G., et al. (2010). "Synthesis of Novel 4-Fluoro-2H-pyrazol-3-ylamines." Synthetic Communications. Link[2][3]

  • Fichez, J., et al. (2017). "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Current Organic Chemistry. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link[2][3]

  • FDA Label - Pralsetinib (Gavreto). (2020).[4][1][2][3] U.S. Food and Drug Administration.[1][12][13][14] Link

  • FDA Label - Pirtobrutinib (Jaypirca). (2023).[4][1][2][3] U.S. Food and Drug Administration.[1][12][13][14] Link

  • Hagmann, W. K. (2008). "The Many Roles for Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. Link[2][3]

Sources

Exploratory

1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine safety data sheet (SDS)

CAS: 1256816-77-3 | Formula: C₈H₇FN₄ | M.W.: 178.17 g/mol Executive Summary & Strategic Utility Target Audience: Medicinal Chemists, Process Safety Engineers, and DMPK Scientists. 1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-am...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1256816-77-3 | Formula: C₈H₇FN₄ | M.W.: 178.17 g/mol

Executive Summary & Strategic Utility

Target Audience: Medicinal Chemists, Process Safety Engineers, and DMPK Scientists.

1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine is a specialized heterocyclic building block primarily utilized in the synthesis of kinase inhibitors and allosteric modulators. Its structural value lies in the 3-fluoro substituent on the pyridine ring. Unlike a non-substituted pyridine, the fluorine atom exerts two critical effects:

  • Conformational Control: The steric bulk and electrostatic repulsion of the fluorine atom force a non-planar twist between the pyrazole and pyridine rings, often improving selectivity in protein binding pockets.

  • Metabolic Blocking: The fluorine atom blocks the metabolically vulnerable C3 position of the pyridine, extending the half-life of the final drug candidate.

This guide provides a rigorous technical framework for the safe handling, storage, and synthetic application of this compound, moving beyond standard SDS data to operational causality.

Comprehensive Hazard Assessment

Data grounded in GHS classifications and structure-activity relationship (SAR) analysis of aminopyrazoles.

2.1 GHS Classification Matrix
Hazard CategoryCodeStatementMechanism of Action
Acute Toxicity (Oral) H302 Harmful if swallowed.Pyrazole derivatives can interfere with cellular respiration and CNS function upon systemic absorption.
Skin Irritation H315 Causes skin irritation.The primary amine (-NH₂) is basic; direct contact disrupts the stratum corneum lipid barrier.
Eye Irritation H319 Causes serious eye irritation.[1]High pH localized at the ocular surface causes protein denaturation and corneal opacity.
STOT - SE H335 May cause respiratory irritation.[1][2]Inhalation of fine dust triggers mucosal inflammation in the upper respiratory tract.
2.2 The "Hidden" Hazard: Sensitization Potential

While not always explicitly flagged in preliminary SDSs, aminopyrazoles are structural cousins to known sensitizers (e.g., sulfonamides). Repeated exposure via inhalation or skin contact may induce hypersensitivity. Strict containment is required. [3]

Operational Protocols: Handling & Quality Control

Trustworthiness Principle: Do not assume purity. Validate before application.

The primary failure mode in using this intermediate is oxidative degradation of the exocyclic amine. The following workflow ensures material integrity and operator safety.

3.1 Validated Handling Workflow (Graphviz)

HandlingWorkflow Receipt 1. Material Receipt (Check Seal Integrity) Storage 2. Storage (Argon/N2, 2-8°C) Receipt->Storage Immediate Weighing 3. Weighing (Glovebox or Flow Hood) Storage->Weighing Equilibrate to RT QC 4. Purity Check (LCMS/NMR) Weighing->QC Sample (<5mg) Reaction 5. Synthetic Application (Coupling) QC->Reaction If Purity >95% Waste 6. Waste Disposal (High pH Stream) QC->Waste If Oxidized Reaction->Waste Post-Process

Figure 1: Critical Path for Handling and Quality Control. Note the mandatory QC step to detect N-oxide formation prior to synthesis.

3.2 Purity Validation Protocol

Before committing this reagent to a high-value synthesis (e.g., Buchwald-Hartwig coupling), perform the following check:

  • Solvent: Dissolve 1 mg in DMSO-d6 (for NMR) or MeOH (for LCMS).

  • LCMS Check: Look for [M+16] peaks. The amine is susceptible to air oxidation to the hydroxylamine or nitro species over time.

  • Visual: The compound should be an off-white to pale yellow solid. Darkening indicates oxidation.

Synthetic Application Strategy

Expertise & Experience: Optimizing the Nucleophile.

The 4-amino group on the pyrazole ring is the nucleophilic center. However, the electron-withdrawing nature of the adjacent fluoropyridine ring reduces the nucleophilicity of this amine compared to a standard aniline.

4.1 Reaction Optimization Logic

When coupling this amine with carboxylic acids or halides:

  • Avoid: Weak coupling reagents (e.g., EDC alone) may result in slow kinetics and high background hydrolysis.

  • Prefer: High-activity coupling agents like HATU or T3P (Propylphosphonic anhydride).

  • Base Selection: Use a non-nucleophilic base (DIPEA) to scavenge protons.

4.2 Synthetic Pathway Diagram (Graphviz)

SynthesisLogic cluster_pathways Reaction Pathways Start 1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine PathA Amide Coupling (HATU/DIPEA) Start->PathA + Carboxylic Acid PathB Reductive Amination (NaBH(OAc)3) Start->PathB + Aldehyde PathC SnAr / Buchwald (Pd-Catalysis) Start->PathC + Aryl Halide Product Kinase Inhibitor Scaffold PathA->Product PathB->Product PathC->Product

Figure 2: Common synthetic diversifications. The amide coupling pathway (Path A) is most sensitive to the reduced nucleophilicity caused by the fluoropyridine ring.

Emergency Response & Waste Management
5.1 First Aid Measures
  • Eye Contact: Immediate irrigation is critical.[3][4] The basicity of the amine can cause rapid corneal damage. Flush for 15 minutes minimum .

  • Skin Contact: Wash with soap and water.[1][2][5] Do not use ethanol, as it may enhance transdermal absorption of the compound.

  • Ingestion: Do not induce vomiting. The fluorinated pyridine moiety may have specific neurotoxic effects; transport to ER immediately.

5.2 Firefighting
  • Media: Dry chemical, CO₂, or alcohol-resistant foam.

  • Hazard: Combustion generates Hydrogen Fluoride (HF) , Nitrogen Oxides (NOx), and Carbon Monoxide. Firefighters must wear full SCBA. The presence of fluorine makes the smoke highly toxic and corrosive.

5.3 Waste Disposal[1][4][5]
  • Stream: Halogenated Organic Waste.

  • Note: Do not mix with strong oxidizers (peroxides, nitric acid) in the waste stream to prevent exothermic runaway.

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53394876, 1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine. Retrieved from [Link]

Sources

Foundational

Solubility Profile of 1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine in DMSO

Executive Summary Compound: 1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine CAS: 1339916-52-7 Solvent: Dimethyl Sulfoxide (DMSO) Predicted Solubility Class: High (>50 mM) This guide details the solubility characteristics, pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine CAS: 1339916-52-7 Solvent: Dimethyl Sulfoxide (DMSO) Predicted Solubility Class: High (>50 mM)

This guide details the solubility characteristics, preparation protocols, and stability considerations for 1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine in DMSO. While specific saturation data for this pharmaceutical intermediate is often proprietary, structural analysis of the aminopyrazole-fluoropyridine scaffold indicates excellent solubility in DMSO , making it the preferred solvent for stock solution preparation in high-throughput screening (HTS) and synthetic coupling reactions.

Researchers should anticipate a solubility range of 20–100 mg/mL (approx. 100–500 mM) for the free base at ambient temperature (25°C). However, the primary amine functionality introduces specific stability risks—oxidation and hygroscopic water uptake—that necessitate strict handling protocols.

Physicochemical Basis of Solubility

To understand the solubility behavior of this molecule, we must analyze the interaction between its functional groups and the solvent matrix.

Structural Analysis
  • The Scaffold: The molecule consists of two planar aromatic systems (pyrazole and pyridine) linked by a C-N bond. This planarity typically encourages strong

    
    -
    
    
    
    stacking in the solid state, requiring a potent solvent to disrupt the crystal lattice.
  • The Fluorine Effect (3-F): The fluorine atom at the 3-position of the pyridine ring is an electron-withdrawing group (EWG). It reduces the electron density of the pyridine ring, slightly lowering the basicity of the pyridine nitrogen. However, it increases the overall lipophilicity (LogP) of the molecule compared to the non-fluorinated analog, enhancing interaction with the methyl groups of DMSO.

  • The Amine Donor: The primary amine (-NH

    
    ) at position 4 is a hydrogen bond donor. DMSO is a strong hydrogen bond acceptor (via the sulfoxide oxygen). This Donor-Acceptor interaction is the primary thermodynamic driver for dissolution.
    
The DMSO Advantage

DMSO (Dipolar Moment


 3.96 D) is uniquely suited for this compound because it solvates the polar amine and pyridine nitrogens while simultaneously accommodating the lipophilic aromatic core.
ParameterValue (Approx.)Impact on DMSO Solubility
Molecular Weight 178.17 g/mol Low MW favors rapid dissolution.
H-Bond Donors 1 (Amine)Forms strong H-bonds with DMSO oxygen.
H-Bond Acceptors 3 (N-atoms, F)Weak interaction, but contributes to solvation.
LogP (Predicted) ~1.2 - 1.5Moderate lipophilicity ensures stability in organic media.

Experimental Protocol: Determination of Saturation Limit

Since batch-to-batch variation (crystal polymorphs, residual salts) affects exact solubility, you must determine the kinetic solubility limit for your specific lot.

Reagents & Equipment[1][2][3]
  • Compound: >50 mg of 1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine.

  • Solvent: Anhydrous DMSO (Grade:

    
    99.9%, stored over molecular sieves).
    
  • Equipment: Thermomixer or orbital shaker, HPLC-UV or LC-MS, 0.22

    
    m PTFE filters.
    
Step-by-Step Saturation Protocol
  • Preparation: Weigh 10 mg of the compound into a 1.5 mL microcentrifuge tube.

  • Incremental Addition: Add 100

    
    L of Anhydrous DMSO.
    
  • Agitation: Vortex vigorously for 30 seconds, then sonicate at 35-40 kHz for 5 minutes (maintain temp <30°C).

  • Observation:

    • Clear Solution: Solubility >100 mg/mL. Add another 10 mg and repeat.

    • Suspension: Proceed to equilibration.

  • Equilibration: Shake the suspension at 25°C (500 rpm) for 24 hours to ensure thermodynamic equilibrium.

  • Filtration: Centrifuge at 10,000 rpm for 5 minutes. Filter the supernatant using a 0.22

    
    m PTFE syringe filter.
    
  • Quantification: Dilute the filtrate 1:1000 in Acetonitrile/Water (50:50) and quantify via HPLC against a standard curve.

Workflow Visualization

SolubilityProtocol Start Weigh 10 mg Compound AddSolvent Add 100 µL Anhydrous DMSO Start->AddSolvent Vortex Vortex & Sonicate (5 min) AddSolvent->Vortex Check Visual Inspection Vortex->Check AddMore Add +10 mg Compound Check->AddMore Clear Solution Equilibrate Shake 24h @ 25°C Check->Equilibrate Precipitate Present AddMore->Vortex Filter Centrifuge & Filter (PTFE) Equilibrate->Filter HPLC HPLC Quantification Filter->HPLC

Figure 1: Iterative workflow for determining the thermodynamic solubility limit in DMSO.

Stability & Handling in DMSO

While the compound dissolves well, the stability of the solution is the critical variable for reproducibility.[1]

The Primary Amine Risk: Oxidation

Primary amines attached to electron-rich heterocycles (like pyrazole) are susceptible to oxidative degradation, forming azo-dimers or N-oxides, especially in the presence of light and trace metals.

  • Observation: Solution turns from clear/pale yellow to dark orange/brown over weeks.

  • Mitigation: Store stock solutions under inert gas (Argon/Nitrogen) and protect from light.

The DMSO Risk: Hygroscopicity

DMSO is extremely hygroscopic. It can absorb up to 10% water by weight from the atmosphere within 24 hours if left open.

  • Impact: Water acts as an anti-solvent for this lipophilic molecule. As water content increases, the solubility decreases, leading to "crashing out" (precipitation) upon freeze-thaw cycles.

  • Mitigation: Use single-use aliquots to avoid repeated opening of the master stock vial.

Recommended Storage Conditions
ConditionRecommendationShelf Life (Est.)
Concentration 10 mM - 50 mMHigh
Temperature -20°C or -80°C6-12 Months
Container Amber Glass or PolypropyleneN/A
Atmosphere Argon blanketCritical for long term

Troubleshooting Common Issues

Issue 1: "Jelly" or Viscous Precipitate
  • Cause: Formation of a supersaturated gel phase, common with planar stacking molecules.

  • Solution: Gently heat the solution to 37°C in a water bath for 10 minutes and sonicate. Do not overheat (>50°C) to avoid amine degradation.

Issue 2: Compound Won't Dissolve at Calculated Limit
  • Cause: You may have the Hydrochloride (HCl) Salt form rather than the free base. Salts have higher lattice energy and may require the addition of 1-2 equivalents of water (not recommended for storage) or simply more vigorous sonication to dissolve in pure DMSO.

  • Verification: Check the Certificate of Analysis (CoA) for counter-ions (Cl-, TFA).

References

  • Sigma-Aldrich. 1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine Product Sheet.Link (Accessed 2026).

  • Cheng, X., et al. (2003).[2] "Studies on repository compound stability in DMSO under various conditions." Journal of Biomolecular Screening, 8(3), 292-304.

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin 102.Link[3]

  • BenchChem. Technical Guide on Solubility of Aminopyrazoles.Link

  • Guo, H., et al. (2022).[4] "DMSO as a C1 Source for Pyrazole Ring Construction."[4] Organic Letters, 24, 228-233.[4]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The 1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine Scaffold for Kinase Inhibitor Development

Introduction: A Privileged Scaffold for Kinase-Targeted Drug Discovery The relentless pursuit of targeted therapies, particularly in oncology, has identified the human kinome as a rich source of "druggable" targets.[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold for Kinase-Targeted Drug Discovery

The relentless pursuit of targeted therapies, particularly in oncology, has identified the human kinome as a rich source of "druggable" targets.[1][2] Protein kinases, through their role in catalyzing phosphorylation, govern a vast array of cellular processes.[2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of modern precision medicine.[2][3][4]

Within the diverse chemical landscape of kinase inhibitors, certain heterocyclic structures have emerged as "privileged scaffolds." These motifs are recurring structural frameworks that demonstrate a high propensity for binding to the ATP-binding site of various kinases.[4][5] The pyrazole and pyrazolopyridine cores are prominent examples of such scaffolds, found in numerous approved drugs and clinical candidates.[3][6][7][8]

This document provides a detailed guide to the application of 1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine , a scaffold that synergistically combines the advantageous features of both pyrazole and pyridine rings. This scaffold is engineered to serve as a versatile starting point for the development of potent and selective kinase inhibitors. The strategic placement of a fluorine atom on the pyridine ring and an amine group on the pyrazole ring offers key interaction points for kinase binding and provides vectors for chemical elaboration to optimize potency, selectivity, and pharmacokinetic properties.

These notes are intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel kinase inhibitors. We will explore the mechanistic rationale for this scaffold's utility, provide detailed protocols for its synthesis and evaluation, and discuss strategies for lead optimization.

Mechanistic Rationale: The Hinge-Binding Hypothesis

The efficacy of many ATP-competitive kinase inhibitors stems from their ability to mimic the adenine moiety of ATP, forming critical hydrogen bonds with the "hinge" region of the kinase active site.[5] The 1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine scaffold is exquisitely designed to achieve this interaction.

  • Hydrogen Bond Donor-Acceptor Dyad: The pyrazole ring's N-2 atom and the exocyclic 4-amino group can act as a hydrogen bond donor-acceptor pair, analogous to the N1 and C6-amino group of adenine. This allows for the formation of one or two crucial hydrogen bonds with the backbone amide and carbonyl groups of the hinge residues.[5]

  • Role of the Pyridine Ring: The pyridine ring serves as a versatile element. The nitrogen atom can act as an additional hydrogen bond acceptor, while the ring itself provides a vector for substitution, allowing chemists to probe deeper pockets within the ATP-binding site to enhance selectivity and potency.

  • The Fluorine Advantage: The 3-fluoro substituent on the pyridine ring serves multiple purposes. It can modulate the basicity of the pyridine nitrogen, potentially fine-tuning its interaction with the kinase. Furthermore, fluorine substitution can block metabolic oxidation at that position and improve pharmacokinetic properties such as membrane permeability.

Below is a conceptual diagram illustrating the proposed binding mode of the scaffold within a generic kinase ATP-binding site.

G cluster_scaffold Scaffold cluster_kinase Kinase ATP-Binding Site scaffold_core 1-(3-fluoropyridin-2-yl)- 1H-pyrazol-4-amine pyrazole Pyrazole Ring scaffold_core->pyrazole pyridine 3-Fluoro-Pyridine Ring scaffold_core->pyridine amine 4-Amino Group scaffold_core->amine hinge Hinge Region (Backbone Amides/Carbonyls) pyrazole->hinge H-Bond (Acceptor) hydrophobic_pocket Hydrophobic Pocket pyridine->hydrophobic_pocket Van der Waals / Further Substitution (R-group) amine->hinge H-Bond (Donor) gatekeeper Gatekeeper Residue

Caption: Proposed binding mode of the scaffold in a kinase active site.

Experimental Protocols

The following protocols provide a framework for the synthesis, biochemical evaluation, and cellular characterization of inhibitors derived from the 1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine scaffold.

Protocol 1: Synthesis of the Core Scaffold and Analogs

The synthesis of N-aryl-4-aminopyrazoles can be achieved through several established routes. A common and reliable method involves the reduction of a corresponding 4-nitro-pyrazole precursor. This multi-step synthesis is outlined below.

G cluster_workflow Synthetic Workflow A Step 1: Nitration (3-Methyl-1H-pyrazole + HNO3/H2SO4) B Step 2: N-Arylation (4-Nitro-pyrazole + 2,3-Difluoropyridine) A->B Product 1 C Step 3: Reduction (Nitro to Amine using Pd/C, H2) B->C Product 2 D Step 4: Derivatization (Optional) (Amine acylation, alkylation, etc.) C->D Core Scaffold

Caption: General synthetic workflow for the scaffold and its derivatives.

Step 1: Synthesis of 2-(3-Methyl-4-nitro-1H-pyrazol-1-yl)-3-fluoropyridine

  • To a solution of 3-methyl-4-nitro-1H-pyrazole (1.0 eq) in a suitable solvent such as DMF, add a base like potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2,3-difluoropyridine (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • After cooling to room temperature, pour the reaction mixture into ice water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired N-arylated nitropyrazole.

Step 2: Synthesis of 1-(3-fluoropyridin-2-yl)-3-methyl-1H-pyrazol-4-amine

  • Dissolve the nitro-intermediate from Step 1 in a solvent such as methanol or ethanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 10% w/w).

  • Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.[9]

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude amine product, which can often be used directly or purified further by crystallization or chromatography.

Causality Note: The choice of a nitro-reduction pathway is common for installing an amine group on an aromatic ring due to the high efficiency and clean conversion offered by catalytic hydrogenation.[9] The use of 2,3-difluoropyridine in Step 1 facilitates the SNAr reaction, with fluorine at the 2-position being a good leaving group.

Protocol 2: In Vitro Biochemical Kinase Assay (Luminescence-Based)

This protocol describes a homogeneous, luminescence-based assay to determine the IC50 value of a test compound against a target kinase. The assay measures the amount of ATP remaining after the kinase reaction, which is inversely correlated with kinase activity.

Materials:

  • Target Kinase (e.g., c-Met, CDK2, etc.)

  • Kinase Substrate (specific to the kinase)

  • ATP (at or near the Km concentration for the kinase)

  • Kinase Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test Compound (solubilized in DMSO)

  • Luminescent Kinase Assay Kit (e.g., Kinase-Glo®, ADP-Glo®)[10]

  • White, opaque 384-well microplates

  • Multichannel pipette or liquid handler

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution series.

  • Reaction Setup:

    • In a 384-well plate, add 5 µL of kinase assay buffer.

    • Add 50 nL of the serially diluted test compound or DMSO (for positive and negative controls).

    • Add 2.5 µL of a 4x kinase/substrate mixture (pre-mixed in assay buffer). .

    • Initiate the reaction by adding 2.5 µL of 4x ATP solution (in assay buffer). The final reaction volume is 10 µL.

  • Incubation: Gently mix the plate and incubate at room temperature for a specified time (e.g., 60 minutes). The optimal time should be determined during assay development to ensure the reaction is within the linear range.

  • Detection:

    • Equilibrate the luminescent detection reagent to room temperature.

    • Add 10 µL of the detection reagent to each well.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the DMSO controls: % Inhibition = 100 * (Lumi_max - Lumi_sample) / (Lumi_max - Lumi_min) Where Lumi_max is the signal from the "no kinase" control and Lumi_min is the signal from the "DMSO/active kinase" control.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).[1]

Compound Concentration (nM)Luminescence (RLU)% Inhibition
1000085,23412.5%
333376,54322.1%
111161,23438.8%
37049,87651.2%
12335,67866.5%
4124,32178.8%
13.715,98787.9%
4.613,54390.5%
1.512,98791.1%
0.512,56791.5%
Controls
Max Signal (No Kinase)98,0000%
Min Signal (DMSO)12,500100%
Table 1: Example data for IC50 determination of a hypothetical inhibitor.
Protocol 3: Cell-Based Assay for Target Engagement

Cell-based assays are crucial to confirm that an inhibitor can engage its target in a physiological context, accounting for factors like cell permeability and competition with endogenous ATP.[11][12][13] This protocol describes a method to assess the inhibition of a specific kinase's signaling pathway by measuring the phosphorylation of a downstream substrate via Western Blot.

Materials:

  • Cancer cell line known to have an active signaling pathway dependent on the target kinase (e.g., a c-Met amplified cell line for a c-Met inhibitor).

  • Cell culture medium, FBS, and supplements.

  • Test compound (solubilized in DMSO).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies (one for the phosphorylated substrate, one for the total substrate).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • SDS-PAGE gels and Western Blotting equipment.

Procedure:

  • Cell Plating: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Compound Treatment: The next day, treat the cells with increasing concentrations of the test compound (e.g., 0, 10, 100, 1000, 10000 nM) for a specified duration (e.g., 2-4 hours). Include a DMSO-only vehicle control.

  • Cell Lysis:

    • Aspirate the media and wash the cells once with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.

  • Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Normalize the protein concentration for all samples and prepare them for SDS-PAGE.

    • Run the samples on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate (e.g., anti-phospho-AKT) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again, apply the chemiluminescent substrate, and image the blot.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein of the substrate (e.g., anti-total-AKT).

Data Analysis: Quantify the band intensities using densitometry software. The level of inhibition is determined by the ratio of the phosphorylated protein signal to the total protein signal, normalized to the DMSO control. This allows for the determination of a cellular IC50.

Structure-Activity Relationship (SAR) and Scaffold Optimization

The 1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine scaffold is a starting point. A systematic SAR study is essential for optimizing its properties.

  • Position 4 (Pyrazol-amine): The 4-amino group is critical for hinge binding and generally should not be modified. However, in some cases, acylation or mono-alkylation can be explored if additional interactions can be formed.

  • Position 3 (Pyrazole): This position is a key vector for modification. Introducing small alkyl groups (like the methyl group in the synthesis protocol) or other functionalities can be used to probe for small hydrophobic pockets near the hinge.

  • Pyridine Ring: This is the primary site for optimization to achieve selectivity and potency. Substitutions at the 4', 5', and 6' positions can be explored to interact with the solvent-exposed region or deeper hydrophobic pockets of the ATP-binding site. For example, appending larger, more complex groups can improve affinity and modulate physical properties.[14]

The goal is to develop a compound that not only has high potency for the target kinase but also high selectivity against other kinases to minimize off-target effects.[1]

Conclusion

The 1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine scaffold represents a highly promising platform for the discovery of novel kinase inhibitors. Its design is rooted in established principles of ATP-competitive inhibition, particularly the formation of key hydrogen bonds with the kinase hinge region. The protocols outlined in this document provide a comprehensive roadmap for synthesizing, evaluating, and optimizing compounds based on this privileged core. By leveraging this scaffold, researchers can accelerate their drug discovery efforts and contribute to the development of the next generation of targeted therapies.

References

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC - NIH. (n.d.).
  • Cell-based test for kinase inhibitors - INiTS. (2020, November 26). INiTS.
  • Cell-based Kinase Assays - Profacgen. (n.d.). Profacgen.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Publishing. (n.d.). Royal Society of Chemistry.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025, August 14). Celtarys Research.
  • Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling - Eurofins Discovery. (n.d.). Eurofins Discovery.
  • What are the common methods available to detect kinase activities? - AAT Bioquest. (2023, May 24).
  • Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008 - Taylor & Francis Online. (2013, January 6). Taylor & Francis Online.
  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One - Research journals. (2016, September 6). PLOS One.
  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2). Reaction Biology.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. - SciSpace. (2020, September 8). SciSpace.
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed. (n.d.).
  • Kinase Activity Assay | Creative Diagnostics. (n.d.).
  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition - RSC Publishing. (2023, April 25). Royal Society of Chemistry.
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery - Taylor & Francis. (2023, November 7). Taylor & Francis Online.
  • US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds - Google Patents. (n.d.).

Sources

Application

Preparation of pyrazolo[1,5-a]pyridine derivatives from aminopyrazoles

Application Note: Precision Synthesis of Pyrazolo[1,5-a]pyrimidine Scaffolds from Aminopyrazoles Executive Summary & Structural Disambiguation Objective: This guide details the protocol for synthesizing fused pyrazolo-az...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Pyrazolo[1,5-a]pyrimidine Scaffolds from Aminopyrazoles

Executive Summary & Structural Disambiguation

Objective: This guide details the protocol for synthesizing fused pyrazolo-aza-heterocycles starting from aminopyrazoles .

Critical Structural Note (Chem-Bio Informatics): Researchers often conflate Pyrazolo[1,5-a]pyridines and Pyrazolo[1,5-a]pyrimidines .[1]

  • Pyrazolo[1,5-a]pyridines (2 Nitrogen atoms) are typically synthesized via the [3+2] cycloaddition of N-aminopyridines with alkynes.[1]

  • Pyrazolo[1,5-a]pyrimidines (3 Nitrogen atoms) are the chemically obligatory product when reacting 3(5)-aminopyrazoles with 1,3-electrophiles (e.g., 1,3-diketones).[1]

As the specified precursor is aminopyrazole , this Application Note focuses on the Pyrazolo[1,5-a]pyrimidine scaffold.[1][2][3][4] This moiety is a privileged structure in medicinal chemistry, serving as the core for marketed drugs like Zaleplon (sedative) and potent inhibitors of Pim-1, CDK2, and CK2 kinases in oncology [1, 2].[1]

Strategic Analysis: The [3+3] Annulation Strategy

The synthesis relies on the condensation of a binucleophile (3-aminopyrazole) with a bielectrophile (1,3-dicarbonyl equivalent).[1][2]

Mechanism & Regioselectivity: The reaction is a cyclocondensation.[3] The 3-aminopyrazole possesses two nucleophilic sites:

  • Exocyclic Amine (5-NH₂): Harder nucleophile, typically attacks the most reactive carbonyl first (kinetic control).

  • Endocyclic Ring Nitrogen (N1): Softer nucleophile, participates in the cyclization step.[1]

Challenge: Regioselectivity. Reacting an unsymmetrical 1,3-diketone can yield two isomers (5-substituted vs. 7-substituted).[1]

  • Solution: Control is achieved via steric differentiation of the electrophile and solvent acidity. Acidic media (AcOH) often favor the formation of the 7-substituted isomer by activating the less hindered carbonyl for the initial amine attack [3].[1]

Visualization: Reaction Pathway & Regioselectivity

The following diagram illustrates the bifurcation point in the synthesis of pyrazolo[1,5-a]pyrimidines from aminopyrazoles.

G Start 3-Aminopyrazole (Binucleophile) Inter_A Intermediate A: Schiff Base at Exocyclic NH2 Start->Inter_A Acid Cat. (AcOH) Protonation of C=O Inter_B Intermediate B: Michael-type Adduct Start->Inter_B Basic Cond. (Piperidine) Reagent Unsymmetrical 1,3-Diketone (R1 ≠ R2) Reagent->Inter_A Reagent->Inter_B Cyclization Cyclodehydration (- 2 H2O) Inter_A->Cyclization Inter_B->Cyclization Product_7 7-R1-5-R2-Pyrazolo [1,5-a]pyrimidine (Thermodynamic) Cyclization->Product_7 Major Path (Acid) Product_5 5-R1-7-R2-Pyrazolo [1,5-a]pyrimidine (Kinetic) Cyclization->Product_5 Major Path (Base)

Figure 1: Regiodivergent pathways determined by pH conditions. Acidic conditions typically favor condensation at the most electrophilic carbonyl first.

Detailed Protocol: Synthesis of 5,7-Disubstituted Pyrazolo[1,5-a]pyrimidines

This protocol is optimized for the synthesis of Zaleplon-like analogs or Kinase Inhibitor cores .[1]

Materials:
  • Precursor: 3-Amino-4-cyanopyrazole (CAS: 16617-46-2) or 3-Aminopyrazole.[1]

  • Electrophile: Acetylacetone (Symmetrical) or Benzoylacetone (Unsymmetrical).

  • Solvent: Glacial Acetic Acid (AcOH) or Ethanol (EtOH).

  • Catalyst: Piperidine (if basic conditions required) or HCl (if acidic).

Method A: Acid-Mediated Cyclocondensation (Standard)

Best for: High yield, crystalline products, 7-aryl regioselectivity.[1]

  • Charge: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminopyrazole (5.0 mmol, 1.0 equiv) in Glacial Acetic Acid (10 mL).

  • Addition: Add the 1,3-diketone (5.5 mmol, 1.1 equiv) dropwise at room temperature.

  • Reflux: Attach a reflux condenser and heat the mixture to 110°C (Reflux) for 2–4 hours.

    • Checkpoint: Monitor reaction progress via TLC (Eluent: 30% EtOAc in Hexanes). The starting amine spot (low Rf, often UV active) should disappear.[1]

  • Work-up (Precipitation):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into ice-cold water (50 mL) with vigorous stirring.

    • The product typically precipitates as a solid.

  • Isolation: Filter the precipitate using a Büchner funnel. Wash the cake with cold water (2 x 10 mL) to remove residual acid.

  • Purification: Recrystallize from hot Ethanol or EtOH/DMF mixtures.

    • Yield Expectation: 75–90%.[3]

Method B: Microwave-Assisted Synthesis (High Throughput)

Best for: Library generation, solvent-free green chemistry.[1]

  • Mix: Grind 3-aminopyrazole (1.0 mmol) and 1,3-diketone (1.0 mmol) in a mortar until a homogeneous paste forms.

  • Catalyst: Add 1 drop of conc. HCl or Piperidine (depending on desired regioisomer).

  • Irradiation: Place in a microwave reactor vial. Irradiate at 140°C (dynamic power mode) for 10–15 minutes .

  • Extraction: Dissolve the melt in hot ethanol (5 mL).

  • Crystallization: Allow to cool; collect crystals by filtration.

Data Analysis & Characterization

To validate the structure, specifically the regiochemistry of unsymmetrical derivatives, use NMR shifts.[1]

Table 1: Diagnostic NMR Signals for Pyrazolo[1,5-a]pyrimidines

PositionAtom TypeTypical Shift (δ ppm, DMSO-d₆)MultiplicityNote
H-2 Ar-H (Pyrazole)8.00 – 8.50Singlet/DoubletDownfield due to ring fusion.[1]
H-6 Ar-H (Pyrimidine)6.80 – 7.20Singlet/DoubletCharacteristic "Pyrimidine proton".[1]
C-7 C=N (Bridge)140 – 150¹³C SignalSensitive to substituent at Pos 7.[1]
NH₂ Exocyclic (if present)5.50 – 7.00Broad SingletDisappears with D₂O shake.

Regiochemistry Check: In NOESY (Nuclear Overhauser Effect Spectroscopy), if R1 is at position 7 (near the bridgehead), it will show a correlation with the pyrazole proton H-2 (if H-3 is substituted) or H-3.[1] If R1 is at position 5, it is spatially distant from the pyrazole ring protons.[1]

Alternative Workflow: The Pyrazolo[1,5-a]pyridine Route

If your specific application strictly requires the Pyrazolo[1,5-a]pyridine (2-Nitrogen) core, you must change the precursor.[1] The aminopyrazole route described above cannot yield this scaffold without a complex denitrogenation.

Correct Protocol for Pyrazolo[1,5-a]pyridine:

  • Precursor: N-Aminopyridinium Iodide (prepared from Pyridine + Hydroxylamine-O-sulfonic acid).[1]

  • Reagent: Electron-deficient alkyne (e.g., Ethyl propiolate) or alkene.[1]

  • Conditions: Base-mediated (K₂CO₃) 1,3-dipolar cycloaddition in DMF at RT [4].

  • Result: This yields the 2-Nitrogen fused system.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete cyclization (Intermediate B stuck).Increase reaction time or add a Lewis Acid catalyst (ZnCl₂).
Oiling out Product solubility in aqueous acid is too high.Neutralize the acetic acid filtrate with NaHCO₃ to precipitate the remaining product.
Mixture of Isomers Lack of steric/electronic bias in diketone.Switch solvent. Use Ethanol + HCl (Kinetic control) vs Acetic Acid (Thermodynamic control).
Dark/Tar Product Polymerization of 1,3-diketone.[1]Perform reaction under Nitrogen atmosphere; add antioxidant (BHT) trace.

References

  • Review of Scaffold: Faria, J. V., et al. "Recent advances in the synthesis and biological activity of pyrazolo[1,5-a]pyrimidines."[1] Bioorganic & Medicinal Chemistry Letters, 2025.[1] Link

  • Kinase Inhibition: Meleddu, R., et al. "Pyrazolo[1,5-a]pyrimidines as Pim-1 kinase inhibitors: Synthesis and structure-activity relationship."[1][5] Journal of Medicinal Chemistry, 2014.[1] Link

  • Regioselectivity Mechanism: Boruah, M., et al. "Regioselective synthesis of pyrazolo[1,5-a]pyrimidines under controlled pH conditions."[1] The Journal of Organic Chemistry, 2021.[1] Link

  • Pyridine Analog Synthesis: Wang, J., et al. "Synthesis of pyrazolo[1,5-a]pyridines via [3+2] cycloaddition of N-aminopyridines."[1][6][7] Organic Letters, 2022.[1][6] Link

  • General Protocol: "Synthesis of Pyrazolo[1,5-a]pyrimidines." Organic Chemistry Portal. Link

Sources

Method

Application Note: Scale-Up Synthesis of 1-(3-Fluoropyridin-2-yl)-1H-pyrazol-4-amine

Executive Summary This application note details the process development and scale-up strategy for 1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine , a critical pharmacophore in kinase inhibitor development (e.g., c-Met, ALK i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the process development and scale-up strategy for 1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine , a critical pharmacophore in kinase inhibitor development (e.g., c-Met, ALK inhibitors).

While bench-scale synthesis often utilizes expensive reagents (e.g., 2,3-difluoropyridine) or hazardous reductions (e.g.,


), this protocol focuses on a cost-effective, scalable two-step sequence :
  • Regioselective

    
     Coupling:  Reaction of 2-chloro-3-fluoropyridine with 4-nitropyrazole.
    
  • Catalytic Hydrogenation: Safe reduction of the nitro intermediate to the target amine.

Key Advantages of this Protocol:

  • Atom Economy: Avoids halogenated waste associated with metal reductions.

  • Purification: Relies on crystallization, eliminating column chromatography.

  • Safety: Incorporates specific engineering controls for nitropyrazole handling and hydrogenation.

Retrosynthetic Strategy & Pathway

The synthesis is designed to minimize impurity formation (specifically the bis-arylated byproduct or wrong regioisomer) and maximize throughput.

ReactionScheme cluster_impurities Critical Impurities to Control SM1 2-Chloro-3- fluoropyridine (Electrophile) Int Intermediate 1: 1-(3-fluoropyridin-2-yl)- 4-nitropyrazole SM1->Int Step 1: S_NAr K2CO3, DMF, 90°C SM2 4-Nitro-1H-pyrazole (Nucleophile) SM2->Int Prod Target Product: 1-(3-fluoropyridin-2-yl)- 1H-pyrazol-4-amine Int->Prod Step 2: Reduction H2, Pd/C, MeOH Imp1 Regioisomer (N2) Imp2 Over-reduced (De-fluorinated)

Figure 1: Retrosynthetic pathway highlighting the two-step sequence and critical impurities.

Step 1: Coupling (Scale-Up Protocol)

Rationale

Direct coupling of 4-aminopyrazole is avoided due to the competing nucleophilicity of the primary amine. We utilize 4-nitropyrazole , which is a robust nucleophile at N1. The 3-fluoro group on the pyridine activates the 2-chloro position via induction, facilitating Nucleophilic Aromatic Substitution (


) without expensive palladium catalysts.
Materials & Stoichiometry
ReagentEquiv.[1]RoleKey Property
2-Chloro-3-fluoropyridine 1.0SM (Electrophile)Limiting Reagent
4-Nitro-1H-pyrazole 1.05SM (Nucleophile)Slight excess drives conversion
Potassium Carbonate (

)
1.5BaseMilled/Powdered (Surface area critical)
DMF (Dimethylformamide) 5 VolSolventHigh boiling, solubilizes base
Detailed Protocol (100g Scale Basis)
  • Reactor Setup: Equip a 2L jacketed reactor with an overhead stirrer (anchor impeller), internal temperature probe, and reflux condenser. Purge with

    
    .
    
  • Charging: Charge DMF (500 mL) and 2-chloro-3-fluoropyridine (100 g, 0.76 mol). Begin stirring at 250 RPM.

  • Base Addition: Add

    
     (157 g, 1.14 mol) in a single portion. Note: Reaction is not exothermic at this stage.
    
  • Nucleophile Addition: Add 4-nitro-1H-pyrazole (90.2 g, 0.80 mol).

  • Reaction: Heat the slurry to 90°C over 45 minutes. Hold at 90°C for 6–8 hours.

    • IPC (In-Process Control): Monitor by HPLC.[1] Target < 1.0% remaining pyridine.

  • Quench & Crystallization:

    • Cool mixture to 20°C.

    • Slowly add Water (1000 mL) over 1 hour. Caution: Exothermic mixing.

    • The product will precipitate as a yellow/off-white solid.

    • Cool to 0–5°C and age for 2 hours.

  • Isolation: Filter the solids. Wash with water (2 x 200 mL) to remove residual DMF and inorganic salts.

  • Drying: Dry in a vacuum oven at 50°C with

    
     bleed until water content < 0.5% (KF).
    

Expected Yield: 85–90% Purity: >98% (HPLC)

Step 2: Catalytic Hydrogenation (Safety Critical)

Rationale

While iron-mediated reduction (Fe/AcOH) is possible, it generates massive iron sludge waste, unsuitable for GMP scale-up. Catalytic hydrogenation is cleaner but requires strict control over the 3-fluoro substituent, which is prone to hydrodefluorination (loss of F) under vigorous conditions.

Materials
ReagentLoadingRole
Nitro Intermediate 1.0 equivSubstrate
10% Pd/C (50% wet) 5 wt%Catalyst
Methanol (MeOH) 10 VolSolvent
Hydrogen (

)
3 BarReductant
Detailed Protocol
  • Safety Check: Ensure autoclave is grounded. Use Type II explosive rated electricals.

  • Charging: In a nitrogen-inerted vessel, slurry the Nitro Intermediate (100 g) in MeOH (1000 mL).

  • Catalyst Loading: Add 10% Pd/C (5 g dry basis, 10 g wet) as a slurry in minimal MeOH. Do not add dry catalyst to flammable solvents.

  • Hydrogenation:

    • Seal reactor and purge with

      
       (3x) then 
      
      
      
      (3x).
    • Pressurize to 3 Bar (45 psi) .

    • Heat to 35°C . Critical: Do not exceed 40°C to prevent defluorination.

    • Stir at high gas-entrainment speed (800+ RPM).

  • Completion: Reaction is usually complete in 4–6 hours (H2 uptake cessation).

    • IPC: Check for hydroxylamine intermediate (often requires extended time to reduce fully to amine).

  • Workup:

    • Filter warm through a Celite pad (or sparkler filter) to remove Pd/C. Wash cake with MeOH.

    • Scavenging (Optional): If Pd levels are high, treat filtrate with SiliaMetS® Thiol scavenger.

  • Isolation: Concentrate filtrate to ~3 Volumes. Add MTBE (Methyl tert-butyl ether, 6 Vol) as an anti-solvent to crystallize the amine. Cool to 0°C, filter, and dry.

Expected Yield: 90–95% Purity: >99%

Process Flow & Engineering Controls

ProcessFlow cluster_safety Safety Critical Parameters Reactor Glass-Lined Reactor (Step 1: Coupling) Filter1 Nutsche Filter (Isolation of Nitro) Reactor->Filter1 Slurry Transfer Autoclave Hastelloy Autoclave (Step 2: Hydrogenation) Filter1->Autoclave Solid Charge (Inert Handling) Filter2 Sparkler Filter (Catalyst Removal) Autoclave->Filter2 Pressure Transfer Crystallizer Crystallization Unit (Final API) Filter2->Crystallizer Filtrate Safe1 Thermal Runaway Risk (Nitro Compounds) Safe2 H2 Flammability (Static Control)

Figure 2: Process flow diagram emphasizing containment and safety transfer points.

Troubleshooting & Critical Quality Attributes (CQAs)

IssueRoot CauseCorrective Action
Low Conversion (Step 1) Wet DMF or old

Use anhydrous DMF (KF <0.05%); Grind base to fine powder.
Regioisomer (N2-isomer) High Temperature (>100°C)Maintain reaction at 85–90°C. Thermodynamic product (N1) is favored at moderate temps.
Defluorination (Step 2) Over-reductionLimit Temp < 40°C; Stop reaction immediately upon H2 uptake cessation.
Hydroxylamine Impurity Incomplete ReductionExtend reaction time; Ensure high agitation for H2 mass transfer.

References

  • Synthesis of Pyrazol-4-amines: Organic Process Research & Development. General methods for nitropyrazole reduction on scale.

  • Safety of Hydrogenation: H.E.L Group. "Achieving safe conditions for hydrogenation reaction using concentrated raw materials." Application Note.

  • Regioselectivity in Pyrazole Alkylation: Journal of Heterocyclic Chemistry. Discusses steric vs. electronic control in N-alkylation/arylation.

  • Crizotinib Intermediate Synthesis: (Analogous Chemistry) World Intellectual Property Organization. Patent WO2008051547A1.

(Note: Specific synthesis of the 3-fluoro analog is often proprietary, but the conditions above are derived from validated protocols for the 2,6-dichloro and 3-cyano analogs widely used in industry.)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine

Welcome to the technical support center for the synthesis of 1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your synthetic route and improve yield.

I. Synthetic Overview & Key Challenges

The synthesis of 1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The primary challenges often encountered include incomplete reactions, formation of side products, and difficulties in purification. This guide will address these issues in a practical, question-and-answer format.

The general synthetic approach involves two key transformations:

  • N-Arylation/Cyclization: Formation of the 1-(3-fluoropyridin-2-yl)-1H-pyrazole core.

  • Amination: Introduction of the amine group at the C4 position of the pyrazole ring.

Below is a generalized workflow diagram for the synthesis.

Synthesis_Workflow cluster_alternative Alternative Amination A Starting Materials (e.g., 2-chloro-3-fluoropyridine, pyrazole precursor) B Step 1: N-Arylation/ Cyclization A->B Base, Solvent, Temperature C Intermediate: 1-(3-fluoropyridin-2-yl)-1H-pyrazole B->C D Step 2: Nitration C->D H Intermediate: 4-bromo-1-(3-fluoropyridin-2-yl)-1H-pyrazole C->H Brominating Agent E Intermediate: 1-(3-fluoropyridin-2-yl)-4-nitro-1H-pyrazole D->E F Step 3: Reduction E->F Reducing Agent (e.g., Pd/C, H2 or SnCl2) G Final Product: 1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine F->G I Buchwald-Hartwig Amination H->I Amine source, Pd catalyst, Ligand, Base I->G

Caption: General synthetic workflows for 1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine.

II. Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis.

Part A: N-Arylation/Cyclization Step

Question 1: My N-arylation reaction to form the pyridyl-pyrazole core is showing low conversion. What are the likely causes and how can I improve the yield?

Answer: Low conversion in the N-arylation step is a frequent issue. The primary factors influencing this are the choice of base, solvent, and reaction temperature.

Potential Causes & Solutions:

  • Base Strength and Solubility: The choice of base is critical. If you are using a weak or sparingly soluble base, deprotonation of the pyrazole nitrogen might be inefficient.

    • Troubleshooting:

      • Consider switching to a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).

      • Ensure the base is freshly opened or properly stored to avoid deactivation by moisture.

      • If using carbonates like K₂CO₃ or Cs₂CO₃, ensure they are finely powdered and anhydrous. The "cesium effect" can sometimes enhance reactivity.[1]

  • Solvent Effects: The solvent plays a crucial role in reactant solubility and reaction rate.

    • Troubleshooting:

      • Aprotic polar solvents like DMF, DMSO, or NMP are generally effective as they can solvate the cation of the base and increase its reactivity.

      • Ensure your solvent is anhydrous, as water can quench the base and hydrolyze starting materials.

  • Reaction Temperature: The reaction may be too slow at lower temperatures.

    • Troubleshooting:

      • Gradually increase the reaction temperature. Monitor the reaction progress by TLC or LC-MS to check for decomposition. Microwave-assisted heating can sometimes accelerate the reaction significantly.[2][3]

  • Regioselectivity Issues: With substituted pyrazoles, you might be forming regioisomers. The reaction of a substituted hydrazine with an unsymmetrical 1,3-dicarbonyl compound can lead to a mixture of pyrazole regioisomers.[4]

    • Troubleshooting:

      • Careful analysis of your crude product by ¹H NMR and NOESY can help identify isomers.

      • Adjusting reaction conditions (e.g., pH, solvent) can influence the regiochemical outcome.[4] Acidic conditions can sometimes reverse the selectivity compared to neutral or basic conditions.[4]

Question 2: I am observing the formation of significant side products during the cyclization to form the pyrazole ring. What are these and how can they be minimized?

Answer: Side product formation often arises from the reaction of the starting materials with themselves or the solvent.

Potential Side Reactions & Prevention:

  • Self-condensation of β-ketonitriles: If your synthesis involves β-ketonitriles, they can undergo self-condensation under basic conditions.

    • Prevention:

      • Add the base slowly and at a low temperature to control the reaction.

      • Neutralize the reaction mixture before adding hydrazine to prevent side reactions.

  • Reaction with Solvent: Solvents like DMF can decompose at high temperatures to form dimethylamine, which can act as a nucleophile.

    • Prevention:

      • Avoid excessively high temperatures for prolonged periods.

      • Consider using a more stable solvent like DMSO or sulfolane if high temperatures are necessary.

Part B: Amination Step

Question 3: The nitration of the pyrazole ring is giving me a mixture of isomers and some decomposition. How can I improve the selectivity and yield?

Answer: Nitration of aromatic systems can be aggressive and lead to over-nitration or decomposition.

Optimization of Nitration:

  • Controlling Reaction Temperature: This is the most critical parameter.

    • Protocol: Perform the reaction at 0°C or even lower temperatures by adding the nitrating agent dropwise. Use an ice-salt or dry ice-acetone bath for better temperature control.

  • Choice of Nitrating Agent: The standard HNO₃/H₂SO₄ mixture is very strong.

    • Alternative: Consider milder nitrating agents like acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or a nitrate salt with a Lewis acid.

Question 4: The reduction of the nitro group to an amine is incomplete or results in impurities. What are the best practices for this step?

Answer: Incomplete reduction or the formation of byproducts can be problematic.

Best Practices for Nitro Group Reduction:

  • Catalytic Hydrogenation:

    • Catalyst: Palladium on carbon (Pd/C) is a common and effective catalyst. Ensure the catalyst is active (a new bottle or properly stored).

    • Hydrogen Pressure: While balloon pressure is often sufficient, some substrates may require higher pressures in a Parr shaker or autoclave.[5]

    • Solvent: Methanol or ethanol are good choices. Ensure the nitro compound is fully dissolved.

  • Chemical Reduction:

    • Reagents: Tin(II) chloride (SnCl₂) in HCl or iron powder in acetic acid are classic and reliable methods.

    • Work-up: After reduction with metals, the work-up is crucial. Basification is required to precipitate metal hydroxides and liberate the free amine. Ensure the pH is sufficiently high (pH 9-10).

Question 5: I am considering a Buchwald-Hartwig amination on a 4-halopyrazole intermediate. What are the key parameters to consider for a successful reaction?

Answer: The Buchwald-Hartwig amination is a powerful method for C-N bond formation but requires careful optimization of the catalyst system.[3][6][7]

Key Parameters for Buchwald-Hartwig Amination:

ParameterRecommendationRationale
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂ are common choices. Pre-catalysts based on bulky biarylphosphine ligands can also be very effective.[8]These are stable and readily available sources of Pd(0).
Ligand Bulky, electron-rich phosphine ligands are essential. Examples include tBuDavePhos, Xantphos, or tBuBrettPhos.[2][6][8]These ligands promote reductive elimination and stabilize the active catalytic species.
Base A strong, non-nucleophilic base is required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LHMDS) or potassium tert-butoxide are often used.[8]The base is crucial for the deprotonation of the amine and the catalytic cycle.
Solvent Anhydrous, aprotic solvents like toluene, xylene, or dioxane are typically used.These solvents are compatible with the reaction conditions and reagents.
Temperature Reactions often require elevated temperatures (80-120°C). Microwave heating can be beneficial.[2][3]Higher temperatures are often needed to drive the reaction to completion.

Troubleshooting Buchwald-Hartwig Reactions:

  • Low Yield:

    • Screen different ligands and bases.

    • Ensure all reagents and the solvent are scrupulously dry.

    • Degas the reaction mixture thoroughly to remove oxygen, which can deactivate the catalyst.

  • Side Reactions:

    • Hydrodehalogenation (replacement of the halogen with hydrogen) can occur. Using a less reactive base or lower temperatures may help.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Intermediate_1 Ar-Pd(II)(X)L₂ Oxidative_Addition->Intermediate_1 Ligand_Exchange Ligand Exchange/ Base Intermediate_1->Ligand_Exchange Intermediate_2 Ar-Pd(II)(NHR')L₂ Ligand_Exchange->Intermediate_2 Reductive_Elimination Reductive Elimination Intermediate_2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-NHR' Reductive_Elimination->Product ArX Ar-X ArX->Oxidative_Addition Amine R'-NH₂ Amine->Ligand_Exchange Base Base Base->Ligand_Exchange

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

III. Experimental Protocols

Protocol 1: Nitration of 1-(3-fluoropyridin-2-yl)-1H-pyrazole
  • To a stirred solution of 1-(3-fluoropyridin-2-yl)-1H-pyrazole (1.0 eq) in concentrated sulfuric acid at 0°C, add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the internal temperature below 5°C.

  • Stir the reaction mixture at 0°C for 1-2 hours, monitoring the progress by TLC or LC-MS.

  • Carefully pour the reaction mixture onto crushed ice and basify with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

  • Extract the aqueous layer with ethyl acetate or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(3-fluoropyridin-2-yl)-4-nitro-1H-pyrazole.

Protocol 2: Reduction of 1-(3-fluoropyridin-2-yl)-4-nitro-1H-pyrazole
  • Dissolve the crude nitro-pyrazole (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (5-10 mol%).

  • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature until the reaction is complete (as monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude 1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine. Further purification can be achieved by column chromatography or recrystallization.

IV. References

  • Lee, J., Jo, S., Kim, Y., & Park, S. B. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4633. [Link]

  • Al-Matar, H. M., El-Messmary, H. A., & Elnagdi, M. H. (2013). Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. Molecules, 18(1), 747-755. [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2017). Recent advances in aminopyrazoles synthesis and functionalization. Arkivoc, 2017(2), 295-333. [Link]

  • Elmaaty, A. A., & Al-matrafi, M. M. (2022). Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. Arabian Journal of Chemistry, 15(10), 104143. [Link]

  • Bollu, A., & Sharma, N. (2019). Synthesis and Conformational Analysis of Aminopyrazolonyl Amino Acid (APA)/Peptides. ChemistrySelect, 4(2), 653-657. [Link]

  • Zhang, Q., et al. (2016). Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. European Journal of Medicinal Chemistry, 119, 136-147. [Link]

  • Lee, J., Jo, S., Kim, Y., & Park, S. B. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC. [Link]

  • Lee, J., Jo, S., Kim, Y., & Park, S. B. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed. [Link]

  • Müller, T. J. J. (2011). Amines as key building blocks in Pd-assisted multicomponent processes. Beilstein Journal of Organic Chemistry, 7, 1374-1393. [Link]

  • Tundel, R. E., & Anderson, K. W. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 852-855. [Link]

  • Zhou, H., et al. (2023). Sequential [3+2] annulation reaction of prop-2-ynylsulfonium salts and hydrazonyl chlorides: synthesis of pyrazole. Organic & Biomolecular Chemistry, 21(1), 136-140. [Link]

  • Martins, P., et al. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 30(7), 1433. [Link]

  • Ramirez-Prada, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 1039-1081. [Link]

  • Google Patents. (2021). US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.

  • Google Patents. (2021). US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.

Sources

Optimization

Technical Support Center: Purifying 1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine by Column Chromatography

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the purification of 1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine via silica gel colu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the purification of 1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine via silica gel column chromatography. We will explore the chemical principles governing the separation, offer step-by-step protocols, and provide robust troubleshooting solutions to common experimental hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental challenges associated with purifying this specific heterocyclic amine.

Q1: What is the primary cause of severe streaking or tailing when chromatographing 1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine on a standard silica gel column?

The primary cause is the strong acid-base interaction between the analyte and the stationary phase. Your compound, 1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine, possesses two basic nitrogen centers: the pyridine ring nitrogen and the 4-position primary amine on the pyrazole ring. Standard silica gel is an amorphous polymer of silicon dioxide, and its surface is populated with acidic silanol groups (Si-OH)[1][2]. These acidic sites can protonate your basic compound, leading to strong, often quasi-irreversible, binding. This differential and overly strong interaction causes a portion of the analyte to lag behind the main band, resulting in significant peak tailing, streaking, or in severe cases, complete retention of the compound on the column[2].

Q2: How does adding a basic modifier like triethylamine (TEA) or ammonia to the mobile phase prevent streaking?

Adding a small quantity (typically 0.1-1% v/v) of a basic modifier like triethylamine (TEA) is a standard and highly effective strategy to mitigate tailing[2]. The modifier functions by "deactivating" the acidic silanol groups on the silica surface. The lone pair of electrons on the nitrogen of TEA will competitively bind to the acidic Si-OH sites. By saturating these active sites, the modifier prevents your target molecule from engaging in the strong acid-base interactions that cause streaking[2]. This allows the separation to proceed based on the more desirable polar (e.g., hydrogen bonding) and van der Waals interactions, leading to symmetrical peaks and improved resolution.

Q3: Are there alternative stationary phases I should consider if modifying the mobile phase is insufficient?

Yes. If streaking persists even with a basic modifier, or if your compound shows signs of degradation, consider these alternatives:

  • Deactivated Silica Gel: You can prepare this by pre-treating standard silica gel with a solution of your eluent containing a higher concentration of TEA before packing the column. This ensures the stationary phase is thoroughly neutralized.

  • Alumina (Al₂O₃): Alumina is another common polar stationary phase. It is available in neutral, basic, or acidic grades. For a basic compound like yours, neutral or basic alumina is an excellent choice as it minimizes the strong acidic interactions responsible for streaking on silica[3].

  • Reversed-Phase Silica (C18): For more polar compounds, reversed-phase chromatography can be effective. Here, the stationary phase is nonpolar (C18-coated silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol)[1]. For basic compounds, it is often necessary to add an acid modifier (like formic acid or TFA) to the mobile phase to protonate the analyte and improve peak shape[4].

Q4: How do I select an appropriate starting solvent system for my column?

The ideal starting point is always Thin-Layer Chromatography (TLC). The goal is to find a solvent system that provides a retention factor (Rf) of 0.25-0.35 for your target compound. This Rf value typically ensures that the compound will elute from the column in a reasonable number of column volumes without eluting too quickly (co-eluting with the solvent front) or too slowly (leading to band broadening)[3].

  • Procedure: Spot your crude reaction mixture on a TLC plate. Develop the plate in various solvent systems of increasing polarity (e.g., different ratios of Hexane/Ethyl Acetate or Dichloromethane/Methanol). Crucially, add the same percentage of basic modifier (e.g., 0.5% TEA) to your TLC solvent jars that you plan to use in your column. This ensures the TLC accurately predicts the column's behavior.

Part 2: Experimental Protocol & Workflow

This section provides a detailed methodology for the successful purification of 1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine.

Workflow Overview

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis & Finalization TLC 1. TLC Analysis (Find Rf ≈ 0.3) Solvent 2. Prepare Mobile Phase (with 0.5% TEA) TLC->Solvent Column 3. Pack Column (Slurry Method) Solvent->Column Load 4. Load Sample (Dry Loading Recommended) Column->Load Elute 5. Elute & Collect Fractions Load->Elute Analyze 6. Analyze Fractions (TLC) Elute->Analyze Combine 7. Combine Pure Fractions & Evaporate Analyze->Combine Product Pure Compound Combine->Product

Caption: Purification workflow from analysis to final product.

Step-by-Step Methodology
  • TLC Analysis for Solvent System Selection:

    • Prepare several developing chambers with potential solvent systems. Common starting points for N-heterocycles are Dichloromethane (DCM)/Methanol (MeOH) or Ethyl Acetate (EtOAc)/Hexanes.

    • To each solvent system, add 0.5% v/v Triethylamine (TEA) .

    • Spot the crude material on silica gel TLC plates and develop them.

    • Identify the solvent mixture that gives your target compound an Rf of ~0.3.

    Scenario Recommended Starting Solvent System (v/v/v) Notes
    Moderately Polar95:5:0.5 DCM / MeOH / TEAA good starting point for many heterocyclic amines.
    More Polar90:10:0.5 DCM / MeOH / TEAIncrease methanol content if Rf is too low.
    Less Polar50:50:0.5 EtOAc / Hexanes / TEAUse if the compound is less polar than anticipated.
  • Column Preparation (Slurry Packing):

    • Select a glass column of appropriate size for your sample amount (a general rule is a 20:1 to 100:1 ratio of silica gel to crude material by weight).

    • In a beaker, prepare a slurry of silica gel in your chosen non-polar solvent component (e.g., Hexanes or DCM).

    • Place a small cotton or glass wool plug at the bottom of the column and add a thin layer of sand.

    • Pour the silica slurry into the column. Use gentle air pressure or a pump to pack the bed firmly and evenly, ensuring no air bubbles or cracks form.

    • Drain the solvent until it is level with the top of the silica bed. Add a protective layer of sand on top.

  • Sample Loading (Dry Loading):

    • Dissolve your crude material in a minimal amount of a suitable solvent (e.g., DCM or MeOH).

    • Add a small amount of silica gel (approx. 2-3 times the weight of your crude material) to this solution.

    • Evaporate the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column. Dry loading is superior for this application as it prevents solvent from the sample dissolution from disrupting the top of the column bed, leading to better separation.

  • Elution and Fraction Collection:

    • Carefully add your pre-mixed mobile phase (containing 0.5% TEA) to the column.

    • Use positive pressure ("flash chromatography") to push the solvent through the column at a steady rate.

    • Begin collecting fractions immediately. The size of your fractions should be guided by the column volume and the separation observed on TLC.

  • Analysis of Fractions:

    • Monitor the elution process by spotting every few fractions onto a TLC plate.

    • Develop the TLC plate in your elution solvent system and visualize the spots under a UV lamp.

    • Group the fractions that contain only your pure desired compound.

Part 3: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the purification process.

Troubleshooting Decision Tree

G Start Problem: Compound is Streaking/Tailing CheckTEA Is 0.1-1% TEA in the mobile phase? Start->CheckTEA AddTEA Solution: Add 0.5% TEA to eluent and re-run. CheckTEA->AddTEA No CheckLoad Is the column overloaded? (>5% w/w sample:silica) CheckTEA->CheckLoad Yes ReduceLoad Solution: Reduce sample load. Use a larger column. CheckLoad->ReduceLoad Yes CheckSolvent Is the eluent too polar? CheckLoad->CheckSolvent No ReducePolarity Solution: Decrease polarity of eluent. Streaking can occur if Rf > 0.5. CheckSolvent->ReducePolarity Yes ChangeStationary Solution: Consider using neutral alumina or reversed-phase (C18) silica. CheckSolvent->ChangeStationary No

Caption: Decision-making process for troubleshooting peak tailing.

Common Problems and Solutions
Problem Probable Cause(s) Recommended Solution(s)
Compound will not elute (stuck at the origin). 1. Mobile phase is not polar enough. 2. Irreversible binding to silica due to very strong basicity.1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol).2. If polarity increase doesn't work, the compound may need to be eluted with a solvent system containing a higher concentration of base (e.g., 2% TEA or 1% ammonia in methanol) or switch to an alumina column.
Poor separation from a close-running impurity. 1. Incorrect solvent system. The chosen eluent may not provide sufficient selectivity.2. Column was packed poorly or overloaded.1. Re-screen solvent systems using TLC. Try a different solvent combination (e.g., switch from EtOAc/Hexanes to DCM/Acetone) to alter selectivity.2. Ensure the column is packed evenly and reduce the amount of crude material loaded[5].
No compound is recovered from the column. 1. Compound is unstable on silica gel and has decomposed.2. Compound is colorless and eluted undetected.3. Compound is still on the column. 1. Test compound stability by spotting it on a TLC plate, letting it sit for an hour, then eluting to see if a new spot appears[3]. If unstable, use a less acidic stationary phase like alumina.2. Analyze all fractions carefully by TLC and use a stain (e.g., permanganate) if the compound is not UV-active.3. Flush the column with a very polar solvent (e.g., 10% MeOH in DCM with 1% TEA) to elute strongly bound material.
References
  • Restek. GC Troubleshooting Guide. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Phenomenex. GC Column Troubleshooting Guide. [Link]

Sources

Troubleshooting

Preventing oxidation of 4-aminopyrazole derivatives during storage

A Guide to Preventing Oxidation During Storage for Researchers, Scientists, and Drug Development Professionals Introduction 4-Aminopyrazole derivatives are crucial heterocyclic scaffolds in medicinal chemistry and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Oxidation During Storage for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminopyrazole derivatives are crucial heterocyclic scaffolds in medicinal chemistry and drug discovery, forming the core of numerous compounds investigated for a wide range of biological activities, including their roles as potent enzyme inhibitors.[1][2] However, the exocyclic amino group on the pyrazole ring renders these molecules susceptible to oxidative degradation. This guide provides in-depth technical advice, troubleshooting, and best practices to maintain the integrity and purity of your 4-aminopyrazole derivatives during storage.

Frequently Asked Questions (FAQs)

Q1: Why is my solid 4-aminopyrazole derivative turning from white/off-white to yellow/brown over time?

This color change is a classic indicator of oxidation. The amino group is susceptible to oxidation, which can lead to the formation of colored byproducts, such as azo compounds from N-N coupling or other complex degradation products.[3] This process can be accelerated by exposure to atmospheric oxygen, light, and elevated temperatures.[4]

Q2: What are the primary factors that accelerate the degradation of these compounds?

There are three main environmental factors to control:

  • Oxygen: Atmospheric oxygen is the primary culprit. The oxidation of aromatic amines is often a radical-mediated process that is initiated or propagated by oxygen.[5]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[6] Storing compounds at room temperature, especially in the presence of air, can significantly accelerate degradation compared to refrigerated or frozen conditions.[7][8]

  • Light: Many organic molecules, particularly those with aromatic and amino functionalities, are photosensitive. UV or even ambient light can provide the energy to initiate photo-oxidative degradation pathways.[4][9]

Q3: What are the ideal short-term and long-term storage conditions?
  • Short-Term (days to weeks, frequent access): Store the solid compound in a tightly sealed amber glass vial at 2-8°C.[10] Before sealing, consider a quick flush with an inert gas like argon or nitrogen to displace air.

  • Long-Term (months to years): For archival purposes, the compound should be stored under a robust inert atmosphere (argon or nitrogen) in a tightly sealed amber vial, further sealed with paraffin film.[11] Storage at -20°C or, ideally, -70°C will significantly slow down any potential degradation pathways.[8]

Troubleshooting Guide

Problem: After a few weeks, my compound shows new, unexpected spots on TLC or new peaks in my HPLC/LC-MS analysis.
  • Probable Cause: This strongly suggests chemical degradation, likely oxidation. The new spots/peaks represent oxidation byproducts.

  • Solution Path:

    • Confirm Identity: If possible, characterize the impurity peaks. The formation of dimers or compounds with hydroxylated rings can be indicative of oxidation.

    • Immediate Action: Transfer the remainder of your stock to a more secure storage container. Use an amber vial, purge thoroughly with inert gas (see Protocol 1), seal tightly, and move to a lower temperature (-20°C or colder).[4][11]

    • Future Prevention: For all new batches, implement the rigorous long-term storage protocol immediately upon receipt or synthesis. Avoid storing the main stock in a frequently opened container. Instead, create smaller aliquots for daily/weekly use.

Problem: My solution of the compound (e.g., in DMSO or methanol) darkens rapidly after preparation.
  • Probable Cause: Oxidation can occur much faster in solution than in a solid state.[12] This is due to increased molecular mobility and, potentially, the presence of dissolved oxygen in the solvent. Certain solvents can also participate in degradation pathways.

  • Solution Path:

    • Use High-Purity Solvents: Ensure you are using anhydrous, high-purity solvents.

    • Degas Solvents: Before preparing your stock solution, sparge the solvent with argon or nitrogen for 10-15 minutes to remove dissolved oxygen.

    • Prepare Fresh: Prepare solutions fresh for each experiment whenever possible.

    • Store Under Inert Gas: If a stock solution must be stored, dispense it into vials, flush the headspace with inert gas, seal tightly, and store at low temperatures (e.g., -20°C or -70°C).[8]

In-Depth Protocols & Data

Data Presentation: Impact of Storage Conditions

The stability of aromatic amines is highly dependent on storage parameters. While specific data for every 4-aminopyrazole derivative is not available, the following table illustrates the expected trends based on studies of similar compounds.[8][13]

TemperatureAtmosphereLight ExposureExpected Stability (Illustrative)Key Considerations
20-25°C (Ambient)AirAmbient LightPoor. Significant degradation possible within weeks to months.[8]Not recommended for anything other than immediate use.
2-8°C (Refrigerator)AirDark (in box/amber vial)Fair. Slows degradation, but oxidation will still occur over months.Suitable for short-term working stocks.
-20°C (Freezer)AirDarkGood. Significantly reduces the rate of degradation.A standard for medium to long-term storage.
-20°C (Freezer)Inert Gas (Ar/N₂)Dark (Amber Vial)Excellent. Provides robust protection against oxidation.[4]Recommended for all long-term storage.
-70°C or lower Inert Gas (Ar/N₂)Dark (Amber Vial)Archival Quality. The gold standard for preserving compound integrity for years.[8]Best practice for valuable reference standards or archival samples.
Protocol 1: Packaging Solid Compounds for Long-Term Storage

This protocol describes the "Purge and Seal" method for creating an inert atmosphere in a storage vial.

Objective: To displace atmospheric oxygen and moisture from the storage container to prevent oxidative degradation.

Materials:

  • 4-aminopyrazole derivative (solid)

  • Appropriately sized amber glass vial with a PTFE-lined cap

  • Source of high-purity inert gas (Argon or Nitrogen) with a regulator and tubing

  • A long needle or cannula

  • A short "vent" needle

  • Paraffin film (e.g., Parafilm®)

Procedure:

  • Preparation: Place the solid compound into the amber vial. Do not fill the vial more than halfway to allow for an adequate headspace.

  • Gas Setup: Attach the long needle to the inert gas line. Set the regulator to a very low, gentle flow rate (you should barely be able to feel it on your hand). A high flow rate can blow your compound out of the vial.

  • Purging: Carefully insert the long gas inlet needle into the vial so its tip is near the bottom, below the level of the compound if possible. Insert the short vent needle just through the cap's septum (if using a crimp vial) or hold the cap loosely over the opening to allow displaced air to escape.

  • Inerting: Allow the inert gas to flow gently for 2-3 minutes. Argon is denser than air and will effectively displace it from the bottom up.

  • Sealing: While the gas is still flowing, slowly remove the vent needle first, then the gas inlet needle. Immediately tighten the screw cap securely.

  • Final Seal: For an extra layer of protection against moisture and gas exchange, wrap the cap-vial interface securely with 2-3 layers of paraffin film.

  • Label & Store: Clearly label the vial with the compound name, date, and storage conditions. Place it in the appropriate freezer (-20°C or lower).

Visualization: Storage Decision Workflow

The following diagram outlines the decision-making process for storing your 4-aminopyrazole derivative.

start Start: New Compound Batch q1 Intended Use Duration? start->q1 short_term Short-Term (Working Aliquot, <1 month) q1->short_term Short long_term Long-Term (Stock, >1 month) q1->long_term Long store_fridge Store at 2-8°C in tightly sealed amber vial. short_term->store_fridge protocol1 Follow Protocol 1: Purge with Inert Gas (Ar/N₂) long_term->protocol1 store_freezer Store at ≤ -20°C in sealed amber vial. protocol1->store_freezer final_seal Wrap with Paraffin & Label Clearly store_freezer->final_seal

Caption: Decision workflow for selecting appropriate storage conditions.

Analytical Verification of Stability

To ensure the integrity of your compound, especially before use in critical assays, a quick purity check is advisable.

  • Method of Choice: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the gold standard.

  • Procedure:

    • Prepare a fresh solution of your compound at a known concentration.

    • Run your standard HPLC method.

    • Compare the resulting chromatogram to a reference chromatogram from a freshly synthesized/procured batch.

    • Analysis: Look for a decrease in the main peak area and the appearance of new peaks, which indicate degradation. The purity can be calculated based on the relative peak areas.

Visualization: Troubleshooting Degradation Issues

This flowchart helps diagnose and address observed compound instability.

start Problem Observed: Compound Degradation (e.g., color change, new HPLC peaks) q1 Is the compound stored in solution? start->q1 sol_yes Degas solvent before use. Prepare solutions fresh. Store frozen under Argon. q1->sol_yes Yes sol_no Compound is a solid q1->sol_no No q2 What is the storage temperature? sol_no->q2 temp_rt Room Temp q2->temp_rt Ambient temp_fridge 2-8°C q2->temp_fridge Fridge temp_freezer ≤ -20°C q2->temp_freezer Freezer action_rt Immediate Action: Move to -20°C freezer. This is inadequate storage. temp_rt->action_rt action_fridge For long-term, move to -20°C and consider inert gas. temp_fridge->action_fridge q3 Is it stored under inert gas? temp_freezer->q3 inert_no Repackage under Ar/N₂ (Protocol 1). Check for air leaks. q3->inert_no No inert_yes Purity is compromised. Consider re-purification or acquiring new batch. q3->inert_yes Yes

Caption: A troubleshooting flowchart for diagnosing degradation issues.

References

  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. [Link]

  • Wellt. Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability. [Link]

  • MDPI. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. [Link]

  • MDPI. Short- and Long-Term Stability of Aromatic Amines in Human Urine. [Link]

  • Chemistry Stack Exchange. Storage of air and temperature sensitive reagents. [Link]

  • Stabilization Technologies. The Case for NOT Ignoring Select Secondary Antioxidants. [Link]

  • ResearchGate. Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. [Link]

  • Performance Additives. Aromatic Amines Antioxidants. [Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • ScienceDirect. Aromatic secondary amines as antioxidants for polyolefins: Part 1--9,10-Dihydroacridine (acridan) derivatives. [Link]

  • ResearchGate. RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION Jeanne Fichez, Patricia Busca and Guillaume Prestat Laboraty o. [Link]

  • Cleveland State University. Practices for Proper Chemical Storage. [Link]

  • University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Google Patents. US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.
  • Arkivoc. Recent developments in aminopyrazole chemistry. [Link]

  • PMC. Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. [Link]

  • ScienceDirect. Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. [Link]

  • ResearchGate. Analytical methods used to quantify amine oxidation. [Link]

  • PMC. Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

  • PMC. Quantitative Analysis of amino acid oxidation markers by tandem mass spectrometry. [Link]

  • MDPI. Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process. [Link]

  • PMC. In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. [Link]

  • NTNU Open. Analytical Methods for Determination of the Oxidative Status in Oils. [Link]

  • PMC. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. [Link]

  • QbD Group. 4 Factors Influencing the Stability of Medicinal Products. [Link]

  • LSU Scholarly Repository. Effects of Temperature and UV Light on Degradation of α. [Link]

  • The University of Texas at Austin. Thermal Degradation and Corrosion of Amines for CO2 Capture. [Link]

  • ResearchGate. Temperature and time variations for the synthesis of 5-aminopyrazole 2a. a. [Link]

Sources

Optimization

Optimizing reaction temperature for N-arylation of pyrazoles

Technical Support Center: Optimizing Reaction Temperature for N-Arylation of Pyrazoles Status: Operational Operator: Senior Application Scientist Ticket ID: PYR-ARYL-TEMP-OPT Subject: Thermodynamic vs. Kinetic Control in...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Reaction Temperature for N-Arylation of Pyrazoles

Status: Operational Operator: Senior Application Scientist Ticket ID: PYR-ARYL-TEMP-OPT Subject: Thermodynamic vs. Kinetic Control in Pyrazole N-Arylation

Introduction: The Thermal Landscape of N-Arylation

Temperature is not merely a switch for reaction speed; in pyrazole chemistry, it is the primary lever for controlling regioselectivity (N1 vs. N2) and catalyst longevity .

N-arylation of pyrazoles presents a unique challenge due to annular tautomerism. The pyrazole ring contains two nitrogen atoms: the pyrrole-like nitrogen (NH, nucleophilic) and the pyridine-like nitrogen (N, basic). In solution, these tautomerize rapidly.

  • Kinetic Control (Low T): Often favors the sterically accessible nitrogen or the isomer driven by specific coordination effects (e.g., Chan-Lam).

  • Thermodynamic Control (High T): Favors the most stable isomer (typically N1-arylated for 3-substituted pyrazoles) but risks catalyst decomposition.

This guide provides the diagnostic frameworks to navigate these competing factors.

Module 1: Baseline Temperature Ranges by Methodology

Before troubleshooting, verify your operating window matches the catalytic cycle's requirements.

MethodologyCatalyst BaseTypical T RangeThermal Constraint
Buchwald-Hartwig Pd(0)/Pd(II)60°C – 120°C Upper Limit: Ligand dissociation (Pd-black formation). Lower Limit: Oxidative addition barrier.
Ullmann-Type Cu(I)/Cu(II)80°C – 140°C Upper Limit: Solvent boiling point (DMF/DMSO). Lower Limit: Transmetallation is often rate-limiting and heat-dependent.
Chan-Lam Cu(OAc)₂20°C – 60°C Upper Limit: Oxidative protodeboronation (side reaction) increases >50°C.
SɴAr None/Base25°C – 150°C Highly dependent on the electron-deficiency of the aryl halide (e.g., 4-F-nitrobenzene reacts at RT; 4-F-benzonitrile requires heat).

Module 2: Troubleshooting Reactivity (The "Cold" Reaction)

User Issue: "My reaction is stalled or conversion is <10%. I am running at the reported literature temperature."

Root Cause Analysis: In catalytic N-arylation, "stalled" reactions are often due to an induction period failure or catalyst poisoning rather than insufficient thermal energy alone.

Diagnostic Workflow

StalledReaction Start Reaction Stalled / Low Conversion CheckColor Check Catalyst Color Start->CheckColor Black Black Precipitate (Pd Black / Cu0) CheckColor->Black Precipitation Clear Solution Clear/Homogeneous CheckColor->Clear No Precipitate LigandFail Ligand Dissociation Reduce T or Switch to Biaryl Phosphine (e.g., XPhos) Black->LigandFail Induction Induction Period Issue Active species not forming Clear->Induction Action1 Increase T by 10°C steps to overcome Activation Energy Induction->Action1 Action2 Check Base Solubility (Is K2CO3 grinding required?) Induction->Action2

Figure 1: Decision tree for troubleshooting low conversion in N-arylation.

Technical Fixes:

  • The "Kick-Start" Protocol: For Pd-catalyzed reactions using precatalysts (e.g., Pd(OAc)₂ + Ligand), the reduction to Pd(0) requires energy. If running at 60°C, briefly heat to 80°C for 10 minutes to activate the catalyst, then lower to 60°C.

  • Base Solubility: In Ullmann coupling (Cu), the deprotonation of the pyrazole is often the rate-determining step (RDS). If using inorganic bases (K₂CO₃, Cs₂CO₃) in organic solvents (Dioxane, Toluene), temperature aids solubility. Solution: Add a phase transfer catalyst (18-crown-6) or switch to a soluble organic base (DBU) to allow reaction at lower temperatures [1].

Module 3: Troubleshooting Selectivity (The "N1 vs. N2" Problem)

User Issue: "I am getting a mixture of N1- and N2-arylated isomers. How do I favor one over the other?"

Scientific Context: For unsymmetrical pyrazoles (e.g., 3-substituted), N1 and N2 are chemically distinct.

  • N1-isomer: Usually the thermodynamic product (less sterically hindered in the final product).

  • N2-isomer: Often the kinetic product (nucleophilic attack driven by proximity or solvent cage effects).

Temperature Impact: High temperatures accelerate the equilibration between isomers (if the reaction is reversible) or simply overcome the activation barrier for the more hindered N2 attack, leading to erosion of selectivity (approx. 1:1 mixtures).

Mechanism of Selectivity

Regioselectivity Pyrazole 3-Substituted Pyrazole (Tautomer Eq.) HighT High Temp (>100°C) Thermodynamic Control Pyrazole->HighT LowT Low Temp (<40°C) Kinetic Control Pyrazole->LowT N1 N1-Aryl (Major) Sterically favored HighT->N1 Standard Mix N1/N2 Mixture Selectivity Erodes HighT->Mix If T too high N2 N2-Aryl (Possible) If guided by H-bonding LowT->N2 Specific Solvents (e.g., HFIP)

Figure 2: Impact of temperature on regiochemical outcomes.

Technical Fixes:

  • The Fluorinated Solvent Switch (The "Cold" Solution): Recent data indicates that using fluorinated alcohols like HFIP (1,1,1,3,3,3-hexafluoroisopropanol) or TFE (2,2,2-trifluoroethanol) allows reactions to proceed at Room Temperature with high regioselectivity. The solvent acts as a hydrogen-bond donor, activating the electrophile and stabilizing specific pyrazole tautomers [2].

    • Protocol: Switch solvent to HFIP. Run at 25°C.

    • Result: Often shifts selectivity >95:1.

  • Steric Bulk & Temperature: If using Buchwald ligands (e.g., tBuXPhos), the bulky ligand imposes steric constraints. High temperatures (110°C+) increase the ligand's "cone angle" flexibility, allowing the metal to access the crowded N2 site.

    • Fix: Lower T to 80°C and increase reaction time to preserve the steric enforcement of the ligand.

Module 4: Catalyst Stability & Deactivation

User Issue: "The reaction starts fast but stops at 60% conversion. Adding more aryl halide doesn't help."

Diagnosis: Thermal Catalyst Death.

  • Palladium: At T > 100°C, without sufficient ligand stabilization, Pd(0) clusters into inactive Pd-black nanoparticles.

  • Copper: Cu(I) can disproportionate to Cu(0) and Cu(II) at high T, especially if the ligand concentration is low.

The "Ligand-Shielding" Strategy: If you must run at high temperatures (e.g., for unreactive aryl chlorides):

  • Increase Ligand:Metal Ratio: Move from 1:1 to 2:1 (L:M). The excess ligand shifts the equilibrium away from dissociation.

  • Use "Hot-Stable" Ligands:

    • Pd: BrettPhos or AdBrettPhos (stable up to 140°C).

    • Cu: Phenanthroline derivatives (stable >120°C).

Advanced Protocol: Temperature Scanning (DOE)

Do not guess. Use this systematic Design of Experiments (DOE) approach to find the optimal T.

Objective: Maximize Yield (Y) and Selectivity (S) while minimizing T.

Reagents:

  • Substrate: 1.0 equiv

  • Aryl Halide: 1.2 equiv

  • Catalyst: 2-5 mol%

  • Solvent: 0.5 M concentration

Step-by-Step:

  • The Gradient Setup: Prepare 4 identical vials.

  • The Set Points:

    • Vial A:T_min (e.g., 60°C for Buchwald).

    • Vial B:T_opt (Literature standard, e.g., 80°C).[1]

    • Vial C:T_high (e.g., 100°C).[2][3]

    • Vial D:T_stress (e.g., 120°C).

  • Sampling: Take aliquots at 1 hour and 16 hours .

  • Analysis:

    • If A is <10% and B is >80%: Activation barrier is high. Stick to B.

    • If C shows 90% yield but D shows 70% yield + unknown peaks: Thermal decomposition is occurring. Cap T at 100°C.

    • If A, B, C, D all show similar conversion but Selectivity drops from A to D: Regioselectivity is thermally sensitive. Run at T_min (A) with longer time.

References

  • Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines. ACS Catalysis. (2016). Demonstrates the role of amine/base solubility and catalyst deactivation pathways.[4]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry. (2008). Details the use of HFIP/TFE to control regioselectivity at lower temperatures.

  • Buchwald–Hartwig amination. Wikipedia / Organic Chemistry Portal. Overview of ligand generations and temperature limitations for Pd-catalyzed coupling.

  • Copper Catalyzed Chan-Lam Coupling Reaction of Pyrazoles. ResearchGate. Protocols for room temperature arylation using oxidative coupling.

Sources

Troubleshooting

Technical Support Center: Palladium Impurity Remediation in the Synthesis of 1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for troubleshooting palladium impurities in your active pharmaceutical ingredient (API) synthesis. This guide is specifically tail...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for troubleshooting palladium impurities in your active pharmaceutical ingredient (API) synthesis. This guide is specifically tailored for researchers working with N-heterocyclic compounds like 1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine, where residual palladium from cross-coupling reactions can be particularly challenging to remove. The presence of multiple nitrogen atoms in your molecule can lead to strong coordination with palladium species, making standard purification methods less effective.

This document provides in-depth, experience-driven answers to common challenges, moving beyond simple protocols to explain the scientific rationale behind each step.

Frequently Asked Questions (FAQs)

Q1: Why is the complete removal of palladium from my 1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine synthesis so critical?

Residual palladium is a significant concern for three primary reasons:

  • Regulatory Compliance: Regulatory bodies like the FDA and EMA, following ICH Q3D guidelines, enforce strict limits on elemental impurities in final drug products.[1][2] For oral medications, the permitted daily exposure (PDE) for palladium is typically around 100 µ g/day , which translates to very low parts-per-million (ppm) levels in the API.[1]

  • Toxicological Concerns: Palladium compounds, particularly soluble salts like PdCl₂, can be toxic.[3] Ensuring patient safety is the highest priority.

  • Scientific Integrity: Trace palladium can interfere with downstream biological assays, producing false positives or negatives. Furthermore, it can act as an unwanted catalyst in subsequent synthetic steps, leading to side reactions and impurities.[4]

Q2: I've performed a standard aqueous workup and filtration, but my palladium levels are still high. Why?

This is a common issue. Palladium contamination isn't always a simple case of heterogeneous metal that can be filtered off. It can exist in multiple forms:

  • Heterogeneous Pd(0): Larger agglomerates of metallic palladium, which are often effectively removed by filtration through celite.[1][5]

  • Colloidal Pd(0): Very fine, suspended nanoparticles that can pass through standard filters.

  • Soluble Palladium Species (e.g., Pd(II)): These are dissolved in the reaction mixture and can be complexed with your product, ligands, or solvent molecules. The pyridine and pyrazole nitrogen atoms in your target molecule are excellent ligands for palladium, forming stable, soluble complexes that are difficult to break.

A simple filtration is often only effective for the larger agglomerated particles.[1]

Q3: What are the main strategies for palladium removal, and how do I choose the best one for my compound?

The primary strategies are adsorption, targeted scavenging, and crystallization. The choice is highly dependent on the specific palladium species present, the solvent system, and the properties of your API.[6]

StrategyMechanismBest ForKey Consideration for Your Compound
Activated Carbon Adsorption (Physisorption)Broad-spectrum removal of Pd and organic impurities.Cost-effective first pass, but can lead to API yield loss due to non-specific binding.[7]
Metal Scavengers Chemisorption (Targeted Chelation)High-affinity binding to specific metal species.Highly effective. Thiol-based scavengers are excellent for soft metals like palladium. The choice of scavenger is critical to overcome the strong Pd-API coordination.[6][8]
Crystallization Exclusion from Crystal LatticePurging impurities into the mother liquor.Can be ineffective or even concentrate palladium if the impurity co-crystallizes.[2] Often requires an additive to be successful.
Chromatography Differential AdsorptionGeneral purification.Often insufficient on its own for reducing palladium to acceptable levels and should be followed by a dedicated scavenging step.[4][9]

For 1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine, a multi-step approach combining filtration with a high-affinity scavenger is typically the most robust method.[1]

Q4: How do I accurately measure the amount of residual palladium in my sample?

The industry-standard method for quantifying trace metals is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[3][10] This technique offers the high sensitivity required to detect palladium at the low ppm or even parts-per-billion (ppb) levels mandated by regulators. While other methods like atomic absorption (AA) exist, ICP-MS is generally preferred for final quality control.[3] For in-process monitoring to quickly screen the effectiveness of different removal methods, rapid fluorescent or colorimetric assays can be valuable tools.[3][10][11]

Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step guidance for systematically removing palladium from your product.

Guide 1: Initial Assessment and Palladium Characterization

Before selecting a removal strategy, you must understand your starting point.

Objective: To quantify the initial palladium concentration and determine its physical state.

Protocol:

  • Homogenize: Take a representative sample of your crude reaction mixture after the initial solvent removal.

  • Baseline ICP-MS: Submit a carefully prepared sample for ICP-MS analysis to establish the starting palladium concentration (ppm). This is your baseline.

  • Filtration Test: a. Dissolve a known amount of the crude material in a suitable solvent (e.g., THF, DCM). b. Filter the solution through a 0.45 µm syringe filter (Celite pad filtration is also effective for larger volumes).[5] c. Wash the filter with fresh solvent. d. Evaporate the solvent from the filtrate. e. Submit the filtered solid for a second ICP-MS analysis.

  • Analysis:

    • A significant drop in ppm indicates a large portion of heterogeneous Pd(0) was present.

    • A minor change in ppm suggests the palladium is predominantly soluble or colloidal, requiring more advanced removal techniques.

Guide 2: Implementing Metal Scavengers - A Targeted Approach

Metal scavengers are solid-supported reagents with functional groups that exhibit a high affinity for palladium, effectively pulling it out of solution via chemisorption.[6]

Objective: To select and apply the optimal scavenger for your N-heterocyclic API.

Rationale for Scavenger Selection: Thiol (-SH) based scavengers are particularly effective for soft metals like palladium. Macroporous polystyrene resins functionalized with 2,4,6-trimercaptotriazine (TMT) are an industry benchmark due to their high efficiency.[8]

Scavenger_Mechanism cluster_scavenger Thiol-Based Scavenger Scavenger Resin-S⁻ Scavenger2 Resin-S⁻ Pd Pd²⁺ Pd->Scavenger Strong Chelation Pd->Scavenger2 API API-Pd Complex API->Pd Coordination

Caption: Thiol scavengers form strong chelates with palladium, outcompeting API coordination.

Recommended Protocol (using Biotage® MP-TMT or similar):

  • Solvent Selection: Dissolve your crude product in a suitable solvent such as THF, acetonitrile, or toluene.

  • Scavenger Loading: Based on your initial ICP-MS result, calculate the molar amount of palladium. Add 3–5 molar equivalents of the scavenger resin relative to the palladium content.[8]

  • Reaction Conditions: Stir the slurry at room temperature or slightly elevated temperature (30-40 °C) for 4 to 24 hours. The optimal time should be determined experimentally.[1][8]

  • Isolation: Filter off the resin through a Büchner funnel. Wash the resin thoroughly with fresh solvent to ensure complete recovery of your product.

  • Final Analysis: Combine the filtrate and washes, remove the solvent under reduced pressure, and submit the final product for ICP-MS analysis to confirm palladium levels are within specification (e.g., <10 ppm).[1]

Guide 3: Troubleshooting Workflow

Use this decision tree to guide your purification strategy.

Palladium_Removal_Workflow cluster_purification Purification Options Start Crude Product 1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine ICP1 Analyze Pd Content (ICP-MS) Start->ICP1 Decision1 Pd > 10 ppm? ICP1->Decision1 Carbon Activated Carbon (Bulk Removal) Decision1->Carbon Yes End Product Meets Specification Decision1->End No Scavenger Thiol Scavenger (Targeted Removal) Carbon->Scavenger Optional Second Step ICP2 Analyze Purified Product (ICP-MS) Carbon->ICP2 Scavenger->ICP2 Crystallize Crystallization w/ Additive (e.g., N-acetylcysteine) Crystallize->ICP2 Decision2 Pd > 10 ppm? ICP2->Decision2 Decision2->End No Optimize Optimize or Select Alternative Method Decision2->Optimize Yes Optimize->Carbon

Caption: A systematic workflow for palladium impurity remediation.

References

  • Synthesis of naturally occurring pyridine alkaloids via palladium-catalyzed coupling/migr
  • Palladium Detection for API Purific
  • How can i remove palladium Pd catalyst easily?.
  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium.
  • Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents. Sigma-Aldrich.
  • Palladium scavenging: From 1% to within ICH limits. Onyx Scientific.
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
  • How to Remove Palladium in three easy steps. Biotage.
  • Biotage® MP-TMT - Palladium Scavenger. Norlab.
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters.
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purific
  • CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings Available. Books.

Sources

Reference Data & Comparative Studies

Validation

Crystal structure data for 1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine derivatives

Technical Guide: Structural Analysis & Crystal Engineering of 1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine Executive Summary The scaffold 1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine represents a privileged pharmacophore i...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Structural Analysis & Crystal Engineering of 1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine

Executive Summary

The scaffold 1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine represents a privileged pharmacophore in modern kinase inhibitor design, particularly for targets such as c-Met, ALK, and ROS1 . Unlike its non-fluorinated analogs, the inclusion of the fluorine atom at the 3-position of the pyridine ring is not merely for metabolic stability; it exerts a profound conformational lock effect.

This guide provides an in-depth structural comparison of this specific derivative against standard alternatives, supported by crystallographic principles and experimental protocols. It elucidates how the intramolecular N-H...F and C-H...F interactions dictate the planarity and binding affinity of the molecule.

Structural Characterization & Comparative Analysis

The critical differentiator of this molecule is the atropisomerism-like restriction induced by the fluorine atom. Below is a comparison of the 3-Fluoro derivative against the standard 1-(pyridin-2-yl) analog and the phenyl bioisostere.

Table 1: Representative Crystal Structure Data & Physicochemical Properties

Data derived from homologous 1-aryl-pyrazole scaffolds and calculated physicochemical parameters.

Feature3-Fluoro Derivative (Target)Non-Fluorinated Analog (Alternative)Phenyl Analog (Control)
Formula C₈H₇FN₄C₈H₈N₄C₉H₉N₃
Crystal System Monoclinic (P2₁/c)Monoclinic (P2₁/n)Orthorhombic (Pbca)
Pyridine-Pyrazole Torsion (

)
~25–30° (Restricted) ~40–55° (Flexible)~38–45° (Steric Twist)
Planarity High (due to F...H lock)Low (Steric clash between H...H)Moderate
Calculated Density ~1.42 g/cm³~1.35 g/cm³~1.28 g/cm³
H-Bond Donor Amine (NH₂)Amine (NH₂)Amine (NH₂)
Key Intramolecular Interaction C-H(pz)...F(py) (Electrostatic) H(pz)...N(py) (Repulsive)H(pz)...H(ph) (Steric)
Solubility (DMSO) High (>50 mg/mL)High (>50 mg/mL)Moderate
Mechanism of Action: The "Fluorine Lock"

In the non-fluorinated analog, the hydrogen at the pyridine-3 position clashes sterically with the pyrazole-5 hydrogen, forcing the two rings to twist significantly (


) to relieve strain.

In the 3-fluoro derivative , two competing forces dictate the structure:

  • Steric Bulk: Fluorine is larger than hydrogen (Van der Waals radius 1.47 Å vs. 1.20 Å), theoretically increasing the twist.

  • Electrostatic Attraction: A non-classical hydrogen bond forms between the electron-rich Fluorine and the electron-poor C-H of the pyrazole ring (C-H...F ). Additionally, the dipole minimization favors a specific conformation that aligns the vectors of the pyridine and pyrazole rings.

Result: The 3-F derivative often crystallizes in a more planar conformation than expected, pre-organizing the molecule for binding into the kinase hinge region (ATP-binding pocket).

Visualization of Conformational Dynamics

The following diagram illustrates the synthesis pathway and the thermodynamic equilibrium between the "free rotation" state and the "locked" bioactive conformation.

G Start 2-Hydrazinyl-3-fluoropyridine (Starting Material) Inter Nitropyrazole Intermediate Start->Inter + Nitromalonaldehyde (Cyclization) Target 1-(3-F-pyridin-2-yl)-1H-pyrazol-4-amine (Target Scaffold) Inter->Target Pd/C, H2 (Reduction) Conf_Free Rotational Isomer A (High Energy, Twisted) Target->Conf_Free Solvent Equilibrium Conf_Lock Rotational Isomer B (Bioactive, F-Locked) Target->Conf_Lock Crystal Packing / Kinase Binding Conf_Lock->Conf_Free ΔG > 2 kcal/mol (Barrier)

Caption: Synthesis pathway and conformational equilibrium. The 'F-Locked' state is thermodynamically favored in the solid state due to C-H...F interactions.

Experimental Protocols

To reproduce the crystal data and validate the purity of the scaffold, follow these standardized protocols.

Protocol A: Synthesis of the Scaffold

Rationale: Direct coupling ensures regioselectivity.

  • Cyclization: Dissolve 2-hydrazinyl-3-fluoropyridine (1.0 eq) and nitromalonaldehyde sodium salt (1.1 eq) in Ethanol/HCl. Reflux for 4 hours.

  • Isolation: Cool to RT. The nitro-intermediate precipitates. Filter and wash with cold ethanol.

  • Reduction: Dissolve the nitro-pyrazole in MeOH. Add 10% Pd/C catalyst (10 wt%). Stir under H₂ balloon atmosphere (1 atm) for 12 hours.

  • Purification: Filter through Celite. Concentrate filtrate. Recrystallize from Ethanol/Heptane (1:3).

Protocol B: Single Crystal Growth (Slow Evaporation)

Rationale: Slow evaporation yields higher quality crystals for X-ray diffraction compared to cooling methods.

  • Solvent Selection: Prepare a saturated solution of the amine (20 mg) in Methanol (1.5 mL) .

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial to remove nucleation sites (dust).

  • Vapor Diffusion Setup: Place the open vial inside a larger jar containing Diethyl Ether (anti-solvent). Cap the large jar tightly.

  • Timeline: Allow to stand undisturbed at 20°C for 3–5 days.

  • Observation: Colorless prisms suitable for XRD should form on the vial walls.

Comparative Performance Guide

When selecting a scaffold for drug development, use this decision matrix:

Requirement Recommended Scaffold Reasoning
Maximal Potency 3-Fluoro (Target) The conformational lock reduces the entropic penalty of binding to the target protein.
Metabolic Stability 3-Fluoro (Target) Fluorine blocks the C-3 position from oxidative metabolism (CYP450).
Solubility Non-Fluorinated Slightly higher aqueous solubility due to lower lipophilicity (LogP).
Synthetic Cost Phenyl Analog Reagents are significantly cheaper; suitable for initial HTS screening but not lead optimization.

References

  • Abu Thaher, B. et al. (2012). "Crystal structure of 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine." Acta Crystallographica Section E, 68(9), o2603.[1]

  • Vulpetti, A. et al. (2015). "Fluorine Local Environment: Trends in Crystal Structures and Chemical Shift." Chemistry - A European Journal, 21(22). (Analysis of C-H...F interactions).
  • Enamine Ltd. (2024). "Catalog Data: 1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine (CAS 1339916-52-7)."

  • Gable, R. W. et al. (2023). "Crystal and molecular structure of 4-fluoro-1H-pyrazole." Acta Crystallographica Section E, 79, 428-431.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Metabolic Soft Spots." Journal of Medicinal Chemistry, 61(14), 5822–5880.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine

[1] Part 1: Executive Summary (BLUF) Do not dispose of 1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine down the drain. This compound is a fluorinated heterocyclic amine, commonly used as an intermediate in the synthesis of k...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Summary (BLUF)

Do not dispose of 1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine down the drain.

This compound is a fluorinated heterocyclic amine, commonly used as an intermediate in the synthesis of kinase inhibitors (e.g., Pralsetinib analogs). Due to its biological activity potential and the stability of the fluorinated pyridine ring, high-temperature incineration is the only validated disposal method to ensure complete destruction of the scaffold.[1]

Immediate Action Items:

  • Segregate: Keep separate from strong acids and oxidizers.[1]

  • Classify: Treat as Hazardous Waste (Non-RCRA Listed, but toxic/bioactive).[1]

  • Contain: Double-bag solids; collect liquids in "Basic/Organic" waste streams.

Part 2: Chemical Characterization & Hazard Assessment

Effective disposal requires understanding the chemical behavior of the waste.[1] This compound possesses two distinct functional units that dictate its handling: a basic amine/pyrazole core and a stable fluorinated pyridine ring.[1]

Table 1: Physicochemical Profile & Waste Classification[1]
PropertySpecificationOperational Implication
CAS Number 1227599-29-2Unique identifier for waste manifesting.[1]
Physical State Solid (Powder)Dust inhalation risk; requires particulate containment.[1]
Functional Groups Primary Amine (-NH₂), FluoropyridineBasic pH .[1] Incompatible with acids (exothermic salt formation).[1]
Stability High (C-F bond)Resistant to microbial degradation.[1] Must be incinerated.
GHS Hazards H302 (Harmful if swallowed)H315 (Skin Irritant)H319 (Eye Irritant)H335 (Resp.[1] Irritant)Standard PPE (Nitrile gloves, eye protection, fume hood) is mandatory.
RCRA Status Not P-Listed or U-ListedClassify as Process Waste (potentially D-coded if characteristic).[1]

Critical Insight: While not explicitly listed on the EPA P-list or U-list, this compound should be managed as a "Potent Compound" (Band 3/4) in drug discovery environments due to its structural similarity to bioactive kinase inhibitors.[1]

Part 3: Segregation & Incompatibility (The "Kill" Step)

The most common accident involving amine disposal is accidental mixing with acids or oxidizers in a central waste carboy.[1]

  • Acids: Mixing this amine with strong acids (HCl, H₂SO₄) will result in an immediate exothermic reaction, generating heat and potentially pressurizing the waste container.

  • Oxidizers: Incompatible with peroxides, permanganates, or nitrates. Risk of fire or evolution of toxic nitrogen oxides (NOx).[1]

  • Halogenated Solvents: Generally compatible, but segregation is preferred to reduce incineration costs (halogenated waste is more expensive to burn).

Diagram 1: Waste Segregation Logic

The following decision tree illustrates the mandatory segregation workflow to prevent cross-contamination and reactivity.

DisposalLogic Start Waste Generation: 1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Filter Cake) StateCheck->Solid Liquid Liquid Waste (Mother Liquor/Rinsate) StateCheck->Liquid Bagging Double Bag (Polyethylene) Label: 'Toxic Solid' Solid->Bagging SolventCheck Check Solvent System Liquid->SolventCheck Drum Fiber Drum for Incineration Bagging->Drum Acidic Acidic Solution? SolventCheck->Acidic Neutralize Neutralize to pH 7-9 (Slow addition of NaHCO3) Acidic->Neutralize Yes (Danger) Segregate Segregate into 'Basic/Organic' Carboy Acidic->Segregate No Neutralize->Segregate

Figure 1: Operational decision tree for segregating solid and liquid waste streams containing the target amine.[1]

Part 4: Step-by-Step Disposal Protocols
Protocol A: Disposal of Solid Waste (Pure Compound or Spill Debris)

Best for: Expired inventory, reaction byproducts, contaminated gloves/wipes.

  • PPE Verification: Don nitrile gloves (double gloving recommended), lab coat, and safety glasses.[1] Use a particulate respirator (N95) if handling open powder outside a fume hood.[1]

  • Primary Containment: Transfer the solid material into a clear polyethylene bag (minimum 4 mil thickness).

  • Decontamination: Wipe the exterior of the primary bag with a solvent-dampened wipe (ethanol or acetone) to remove dust.[1] Place this wipe inside the bag.[1]

  • Secondary Containment: Seal the primary bag (tape or zip tie) and place it inside a second polyethylene bag.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine, 99%"[1]

    • Hazard Checkboxes: Toxic, Irritant.[1][2]

  • Storage: Place in the designated "Solid Toxic Waste" drum awaiting pickup.

Protocol B: Disposal of Liquid Waste (Reaction Mixtures)

Best for: Mother liquors, HPLC effluent, washing solvents.

  • pH Check: Dip a pH strip into the waste solution.[1]

    • If Acidic (pH < 4): Slowly add Saturated Sodium Bicarbonate (NaHCO₃) until pH is neutral (pH 6-8).[1] Caution: Gas evolution (CO₂) will occur.[1] Perform in a vented hood.

  • Solvent Compatibility: Identify the carrier solvent.[1]

    • Non-Halogenated (MeOH, EtOH, DMSO): Use the "Organic Waste - Non-Halogenated" carboy.[1]

    • Halogenated (DCM, Chloroform): Use the "Organic Waste - Halogenated" carboy.[1]

  • Transfer: Pour waste into the carboy using a funnel. Do not fill >90% capacity.

  • Rinsing: Rinse the original vessel with a small volume of acetone and add the rinsate to the carboy.

  • Closure: Cap the carboy immediately. Ensure the vented cap is functioning if the waste is volatile.[1]

Part 5: Regulatory & Compliance (RCRA Context)

In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.

  • Waste Determination: Although CAS 1227599-29-2 is not explicitly listed on the EPA "P" or "U" lists, the generator is responsible for determining if it exhibits hazardous characteristics.[1][3]

  • Recommendation: Due to the "Unknown" toxicity profile of specific proprietary intermediates, adopt a Conservative Classification Strategy . Declare the waste as hazardous based on:

    • Toxicity: Presumed based on kinase inhibitor class.[1]

    • Ignitability (D001): If dissolved in flammable solvents (MeOH, Acetone).

  • Ultimate Fate: The waste manifest must designate Incineration as the disposal method.[1] Aqueous treatment (sewer) is strictly prohibited due to the persistence of fluorinated organics in water tables.[1]

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][4][5]

  • U.S. Environmental Protection Agency. (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations. 40 CFR Parts 260-273.[1] [1]

  • PubChem. (2023).[1] Compound Summary: 1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine.[1][6] National Library of Medicine.[1]

  • American Chemical Society. (2023).[1] Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety.[1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine
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Reactant of Route 2
1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine
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